Oleanic acid;Caryophyllin
Description
Historical Context of Pentacyclic Triterpenoid (B12794562) Research
The study of pentacyclic triterpenoids, a class of naturally occurring organic compounds, has a rich history intertwined with the exploration of medicinal plants. These complex molecules, derived from the cyclization of squalene (B77637), have long been recognized for their diverse biological activities. researchgate.netresearchgate.net Early research focused on the isolation and structural elucidation of these compounds from various plant sources. Triterpenoids are abundant in the plant kingdom, often found in the epicuticular waxes of leaves and fruits, where they serve as a protective barrier against water loss and pathogens. nih.gov
The basic structure of a pentacyclic triterpenoid consists of thirty carbon atoms arranged in five rings. researchgate.net This core structure, known as gonane (B1236691) or steran, is composed of seventeen carbon atoms forming four fused rings, with the remaining carbons forming side chains. wikipedia.org The immense structural diversity of this class of compounds arises from variations in the ring structure and the type and position of functional groups.
Historically, the investigation of pentacyclic triterpenoids was driven by their use in traditional medicine across various cultures. taylorandfrancis.com For instance, plants rich in these compounds have been used for their purported anti-inflammatory, antimicrobial, and healing properties. The scientific exploration of these traditional uses led to the isolation of specific compounds and the beginning of systematic studies into their pharmacological effects. The development of analytical techniques such as chromatography and spectroscopy in the 20th century revolutionized the field, enabling the precise identification and characterization of a vast number of pentacyclic triterpenoids. nih.govjournalskuwait.org
Significance of Oleanolic Acid as a Natural Product in Modern Research
Oleanolic acid, a pentacyclic triterpenoid of the oleanane (B1240867) series, has emerged as a particularly significant natural product in modern scientific investigation. nih.govnih.gov Its widespread distribution in the plant kingdom, including in many edible plants and medicinal herbs, makes it a readily available subject for research. foodstruct.comwikipedia.org Oleanolic acid can be found as a free acid or as a precursor (aglycone) for triterpenoid saponins (B1172615). foodstruct.com It is often found alongside its isomer, ursolic acid. researchgate.netfoodstruct.com
The significance of oleanolic acid in contemporary research stems from its broad spectrum of biological activities. nih.govmdpi.com Preclinical studies have demonstrated its potential in various therapeutic areas. The compound's multifaceted nature has spurred a surge of interest in its pharmacological potential for managing chronic diseases. nih.govnih.gov
The extraction and isolation of oleanolic acid from various plant sources have been a key focus of research, with various techniques being developed and optimized. researchgate.netnih.govjournalskuwait.org Common methods include soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction, followed by purification using chromatographic techniques. nih.gov The olive plant (Olea europaea) is a major commercial source of oleanolic acid. nih.gov
Overview of Preclinical Research Trajectories for Oleanolic Acid
The preclinical research on oleanolic acid has followed several key trajectories, exploring its diverse pharmacological effects in various disease models. These investigations have laid the groundwork for understanding its mechanisms of action and potential therapeutic applications.
One of the most extensively studied areas is the anti-inflammatory activity of oleanolic acid. Research has shown that it can modulate various inflammatory pathways. taylorandfrancis.commdpi.com
Another significant line of inquiry has been its antitumor potential. Studies have investigated the effects of oleanolic acid on different cancer cell lines and in animal models, revealing its ability to interfere with multiple stages of cancer development. foodstruct.comresearchgate.net Synthetic derivatives of oleanolic acid, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its esters, have shown even more potent antitumor activities in preclinical models and are being evaluated in early-phase clinical trials for cancer patients. nih.gov
The hepatoprotective effects of oleanolic acid have also been a major focus. For over two decades, it has been used in China as a hepatic drug due to its protective effects on the liver. nih.gov Research continues to explore its mechanisms of action in protecting the liver from various toxins and diseases.
Furthermore, preclinical studies have investigated the antiviral properties of oleanolic acid. It has been found to exhibit weak activity against HIV and HCV in vitro, leading to the investigation of more potent synthetic analogs. wikipedia.org
Other areas of preclinical research include the antidiabetic , antimicrobial , neuroprotective , and cardioprotective effects of oleanolic acid. mdpi.comnih.gov These studies have demonstrated its potential to improve insulin (B600854) sensitivity, inhibit the growth of various microbes, protect neurons from damage, and exert beneficial effects on the cardiovascular system. taylorandfrancis.comnih.gov The diverse molecular targets of oleanolic acid and its derivatives underscore its promising potential in various preclinical settings. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate |
InChI |
InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20?,21?,22?,23?,27-,28+,29+,30-;/m0./s1 |
InChI Key |
GCHXFNUDFIZZHJ-KCPMADTJSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O |
Origin of Product |
United States |
Biosynthesis and Ecological Roles of Oleanolic Acid
Regulatory Mechanisms of Oleanolic Acid Biosynthesis
The production of oleanolic acid is a tightly regulated process, ensuring that it is synthesized in the appropriate tissues, at the correct developmental stage, and in response to specific environmental cues. Regulation occurs primarily at the transcriptional level, involving the coordinated expression of the biosynthetic genes. researchgate.net
Gene co-expression analyses have been instrumental in identifying the genes involved in the pathway. For example, the strong co-expression between β-amyrin synthase (bAS) and CYP716A12 in Medicago truncatula was a key piece of evidence leading to the characterization of CYP716A12's function. nih.gov
Transcription factors (TFs) are key regulators that bind to promoter regions of biosynthetic genes to activate or repress their expression. researchgate.net These TFs can, in turn, be controlled by cellular signaling molecules. Plant hormones and elicitors, such as methyl jasmonate (MeJA), are known to induce the expression of genes in the triterpenoid (B12794562) pathway, including squalene (B77637) epoxidase, thereby increasing the accumulation of the final products. researchgate.net This suggests that oleanolic acid and related compounds may play roles in plant defense responses. Furthermore, engineering the regulatory network, for instance by knocking out genes in competing pathways or overexpressing key enzymes, has been shown to significantly boost oleanolic acid production in microbial systems. researchgate.net
Influence of Plant Hormone Signaling Pathways
Plant hormones are crucial signaling molecules that regulate various aspects of plant growth, development, and defense, including the synthesis of secondary metabolites like oleanolic acid. Key hormones involved in modulating its production are jasmonic acid and salicylic (B10762653) acid.
Jasmonic Acid (JA): Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of triterpenoid biosynthesis. mdpi.comnih.govcas.cznih.gov Studies have demonstrated that the application of JA can lead to a dramatic increase in the accumulation of oleanolic acid and its glycosylated forms (saponins). For instance, in hairy root cultures of Calendula officinalis, JA elicitation caused an 86-fold increase in saponin (B1150181) accumulation within the tissue and a massive 533-fold boost in their secretion into the culture medium. mdpi.comnih.gov This hormonal trigger appears to stimulate the glycosylation process, converting the free acid into its saponin derivatives. mdpi.comnih.gov The JA signaling pathway involves the degradation of JAZ (JASMONATE ZIM-domain) repressor proteins, which in turn frees up transcription factors like MYC2 to activate the expression of biosynthetic genes. youtube.com
Salicylic Acid (SA): Salicylic acid is another phytohormone that has been shown to enhance the production of oleanolic acid. nih.govresearchgate.net In callus cultures of Lepechinia caulescens, both MeJA and salicylic acid facilitated the accumulation of oleanolic acid. nih.gov The mechanism involves SA's role as a signal transduction molecule in secondary metabolism, capable of inducing the expression of key genes within the biosynthetic pathway. researchgate.net Cold stress can also induce the pathways responsible for SA synthesis, suggesting a complex interplay between environmental cues and hormonal signaling in regulating metabolite production. frontiersin.org
Transcription Factors in Biosynthetic Regulation
The synthesis of oleanolic acid is tightly controlled at the genetic level by various transcription factors (TFs). These proteins bind to specific regions of DNA to control the rate of transcription of biosynthetic genes.
MYC Transcription Factors: The transcription factor MYC2 is a master regulator in the jasmonate signaling pathway and plays a significant role in secondary metabolism. frontiersin.orgmdpi.comresearchgate.net As a basic helix-loop-helix (bHLH) transcription factor, MYC2 can activate or in some cases repress the biosynthesis of different classes of terpenoids. mdpi.commdpi.com When the JAZ repressors are removed in response to a JA signal, MYC2 is free to upregulate the expression of genes involved in the synthesis of compounds like oleanolic acid. youtube.comresearchgate.netnih.gov
MYB Transcription Factors: The MYB family of transcription factors is another large group known to regulate various plant-specific processes, including the biosynthesis of secondary metabolites like phenylpropanoids. nih.govnih.govsci-hub.st While their direct regulation of oleanolic acid is part of a broader network controlling secondary metabolism, they form a critical component of the plant's regulatory machinery. For example, a triad (B1167595) of MYB transcription factors (MYB99, MYB21, MYB24) in Arabidopsis controls the production of phenylpropanoids, demonstrating the complex combinatorial control exerted by these regulators. nih.gov
CBF/DREB1 Pathway: The C-repeat Binding Factor (CBF)/Dehydration-Responsive Element-Binding (DREB1) pathway is a primary signaling cascade that enables plants to tolerate abiotic stresses, particularly cold and drought. nih.govnih.gov These transcription factors are rapidly induced by low temperatures and control the expression of a suite of cold-responsive (COR) genes. frontiersin.orgnih.gov While cold stress is known to modulate the accumulation of terpenoids, a direct regulatory link between the CBF/DREB1 transcription factors and the specific genes of the oleanolic acid biosynthetic pathway is not yet firmly established. cas.cznih.govresearchgate.net However, given that cold stress influences the levels of hormones like ABA and SA, which in turn affect secondary metabolism, it is plausible that the CBF/DREB1 pathway indirectly modulates oleanolic acid production as part of a larger, integrated stress response network. mdpi.comnih.govnih.gov
Environmental Stressors and Metabolic Pathway Modulation
Plants modulate their metabolic pathways in response to various environmental challenges, with oleanolic acid production often being a key part of the defense strategy.
Biotic Stress: Oleanolic acid is a key player in plant defense against pathogens and herbivores. Its accumulation is often triggered by attack, functioning as a protective chemical barrier. researchgate.net
Occurrence and Distribution in Botanical Species
Oleanolic acid has been identified in over 1,600 plant species, highlighting its widespread distribution. researchgate.net Its concentration, however, varies significantly among different plant families, species, and even within different parts of the same plant.
Prevalence Across Plant Families
Oleanolic acid is particularly abundant in certain plant families.
| Family | Examples of Genera/Species | Reference(s) |
| Oleaceae | Olea europaea (Olive) | wikipedia.orgresearchgate.net |
| Araliaceae | Aralia elata, Aralia taibaiensis, Schefflera arboricola | nih.govsafacura.orgnih.govresearchgate.net |
| Asteraceae | Aster sedifolius, Calendula officinalis, Taraxacum officinale | mdpi.comnih.govnih.govmdpi.com |
| Lamiaceae | Lepechinia caulescens, Salvia, Thymus, Rosmarinus | nih.govresearchgate.net |
Quantitative Variation in Plant Organs and Varieties
The amount of oleanolic acid is not uniform throughout a plant. There is considerable quantitative variation depending on the specific organ, the developmental stage, and the genetic variety of the plant.
Generally, higher concentrations of oleanolic acid are found in the outer protective tissues of plants. It is abundant in the epicuticular waxes on leaves and the peel or skin of fruits. nih.gov For example, in the olive tree (Olea europaea), the leaves contain a significantly higher amount of oleanolic acid compared to the bark. wikipedia.org A study on Gentiana olivieri found that the concentration of oleanolic acid was higher in the flowers compared to the whole aerial part of the plant. This differential accumulation reflects the specific protective roles the compound plays in different plant parts. Furthermore, the content of triterpenoids can be influenced by the specific cultivar and geographical origin, indicating a strong genetic and environmental influence on its production.
| Plant Species | Plant Organ | Oleanolic Acid Content | Reference |
| Gentiana olivieri | Flower | 1.82 mg/g DW | |
| Gentiana olivieri | Whole Aerial Plant | 0.75 mg/g DW | |
| Lepechinia caulescens | Wild Plant Leaves | 1.94 mg/g DW | nih.gov |
| Lepechinia caulescens | Callus Culture (Control) | 1.13 mg/g DW | nih.gov |
| Lepechinia caulescens | Callus Culture (MeJA Elicited) | Up to 5 times higher than control | nih.gov |
Ecological Functions of Oleanolic Acid in Plants
The widespread presence of oleanolic acid in the plant kingdom is due to its critical ecological functions that enhance plant survival.
Defense against Pathogens: Oleanolic acid provides a first line of defense against microbial pathogens. researchgate.net Concentrated in the cuticular wax, it forms a physical and chemical barrier that can inhibit fungal spore germination and penetration. researchgate.net For instance, on olive leaves, oleanolic acid is present as almost pure crystals that physically obstruct fungal attacks. researchgate.net
Defense against Herbivores: The compound can also act as a deterrent to herbivores. The presence of oleanolic acid and its saponin derivatives can make plant tissues unpalatable or toxic to insects and other animals, thus reducing herbivory. researchgate.net
Prevention of Water Loss: As a component of the epicuticular wax layer on leaves and fruits, the hydrophobic nature of oleanolic acid helps to create a waterproof barrier. nih.govresearchgate.net This reduces water loss through transpiration, which is especially critical for plants in arid or stressful environments.
Allelopathy: There is evidence to suggest that oleanolic acid saponins (B1172615) can have allelopathic effects, meaning they can be released into the environment to inhibit the growth of competing plants. researchgate.net
Advanced Methodologies for Oleanolic Acid Research
Extraction Techniques from Complex Biological Matrices
The initial and one of the most critical steps in studying oleanolic acid is its extraction from plant materials. The choice of extraction method significantly impacts the yield and purity of the final product.
Solid-Liquid Extraction Modalities (e.g., Soxhlet, Maceration)
Traditional solid-liquid extraction methods like Soxhlet and maceration have been historically employed for obtaining oleanolic acid.
Soxhlet Extraction: This continuous extraction method utilizes a specialized apparatus where the solvent is repeatedly cycled through the plant material. greenskybio.com It is known for its high efficiency in extracting components that are difficult to dissolve. greenskybio.com The process involves heating the solvent, which then vaporizes, condenses, and drips onto the sample, gradually extracting the desired compound. greenskybio.com While effective, a key drawback of conventional Soxhlet extraction is the prolonged extraction time and the large volume of solvent required. chromatographyonline.comhebmu.edu.cn The high temperatures involved may also pose a risk of thermal degradation for heat-sensitive compounds. hebmu.edu.cn
Maceration: This simpler technique involves soaking the plant material in a solvent for a specific period, allowing for the slow diffusion of the desired compounds into the solvent. greenskybio.com Compared to Soxhlet extraction, maceration is a slower process. greenskybio.com
Assisted Extraction Methods (e.g., Sonication, Ultrasonic, Microwave)
To overcome the limitations of traditional methods, several assisted extraction techniques have been developed. These modern approaches often offer shorter extraction times, reduced solvent consumption, and improved efficiency. youtube.com
Ultrasonic-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. youtube.com The implosion of these bubbles near the plant cell walls causes cell disruption, enhancing the release of intracellular compounds like oleanolic acid. mdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. mdpi.com This rapid heating leads to the swelling and rupture of plant cells, facilitating the release of bioactive compounds. mdpi.com MAE is recognized for its significantly shorter extraction times and reduced solvent usage compared to conventional methods. chromatographyonline.comnih.gov
Combined Methods: Research has also explored the synergistic effects of combining different assisted extraction techniques. For instance, ultrasonic-microwave assisted extraction (UMAE) and microwave-ultrasonic assisted extraction (MUAE) have been shown to enhance extraction yields and reduce processing times by leveraging the benefits of both technologies. nih.govresearchgate.net
A study on the extraction of oleanolic acid and ursolic acid from Ligustrum lucidum found that the optimal conditions for MAE were using an 80% ethanol (B145695) aqueous solution with a material to liquid ratio of 1:15, extracting for 30 minutes at 70°C under a microwave power of 500 W. nih.gov Under these conditions, the yield of oleanolic acid was 4.4 ± 0.20 mg/g. nih.gov
Solvent Selection for Optimized Yield and Purity
The choice of solvent is a critical parameter in the extraction of oleanolic acid, directly influencing both the yield and the purity of the extract. Oleanolic acid is a slightly polar compound, making medium-polar solvents the most effective for its extraction. nih.gov
The Hildebrand solubility parameter (δ) is a useful tool for predicting the most suitable solvents. Oleanolic acid has a reported Hildebrand solubility parameter of approximately 10.2. unifi.it Solvents with a similar δ value are expected to have a higher affinity for oleanolic acid, leading to better extraction yields. nih.govrsc.org
Effective Solvents: Studies have shown that n-butanol, with a Hildebrand parameter of 10.4, is an excellent solvent for oleanolic acid. nih.govunifi.it Other effective solvents include ethanol, methanol (B129727), ethyl ether, and chloroform. nih.govunifi.it
Less Effective Solvents: Nonpolar solvents such as toluene (B28343) and cyclohexane (B81311) generally result in poor extraction yields. nih.govunifi.it
Aqueous Ethanol: Interestingly, various studies have indicated that aqueous ethanol solutions (e.g., 70-95% ethanol) can be more effective than absolute ethanol for extracting triterpene acids from different natural sources. nih.govunifi.it
Green Solvents: In a move towards more environmentally friendly processes, research has explored the use of "green" solvents. Dimethyl carbonate (DMC), a bio-based and low-toxicity solvent, has been shown to be a promising alternative to conventional fossil-based solvents for the selective extraction of oleanolic acid from grape pomace. rsc.orgrsc.org
| Solvent | Hildebrand Solubility Parameter (δ) | Extraction Efficiency |
| n-Butanol | 10.4 | High |
| Ethanol | 13.0 | High |
| Methanol | 14.5 | High |
| Ethyl Ether | Not specified | High |
| Chloroform | Not specified | High |
| Toluene | Not specified | Poor |
| Cyclohexane | Not specified | Poor |
| Dimethyl Carbonate (DMC) | Not specified | High and Selective |
Chromatographic Separation and Isolation Methodologies
Following extraction, chromatographic techniques are essential for the separation, identification, and quantification of oleanolic acid from the crude extract.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful and automated form of thin-layer chromatography that provides higher resolution and more accurate quantitative measurements. researchgate.net It is a widely used technique for the analysis of oleanolic acid in plant extracts. ijpsr.com
The method involves spotting the extract onto a pre-coated HPTLC plate (commonly silica (B1680970) gel) and developing it in a suitable mobile phase. ijpsr.comijpsr.com The separation is based on the differential partitioning of the compounds between the stationary phase (the plate) and the mobile phase. After development, the plate is derivatized with a reagent, such as anisaldehyde-sulfuric acid or 10% sulfuric acid, to visualize the separated compounds. ijpsr.comijpsr.com Densitometric scanning is then used for quantification. nih.gov
Several HPTLC methods have been developed and validated for the identification and quantification of oleanolic acid in various plant species. ijpsr.comijpsr.com For example, a validated HPTLC method for Achyranthes aspera utilized a mobile phase of toluene: methanol: ethyl acetate (B1210297) (8.5:1:0.5 V/V) and detected oleanolic acid at 529 nm, with an Rf value of 0.35. ijpsr.com Another study on Cyclea peltata used a mobile phase of toluene: methanol (9:1) and reported an Rf value of 0.31 for oleanolic acid. ijpsr.com
| Plant Source | Mobile Phase | Rf Value |
| Achyranthes aspera | Toluene: Methanol: Ethyl Acetate (8.5:1:0.5 V/V) | 0.35 ijpsr.com |
| Cyclea peltata | Toluene: Methanol (9:1) | 0.31 ijpsr.com |
| Achyranthes aspera (seeds and leaves) | Not specified | 0.22 akjournals.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient and versatile chromatographic technique used for the separation, identification, and quantification of oleanolic acid. researchgate.netnih.govjfda-online.com It is often the method of choice for complex mixtures due to its high resolution and sensitivity. jfda-online.com
Reversed-phase HPLC is commonly employed for the analysis of oleanolic acid, typically using a C18 column. nih.govjbclinpharm.org The mobile phase usually consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer or a solution containing acetic acid). researchgate.netnih.gov Detection is most often performed using a UV detector at a wavelength around 210 nm. researchgate.netjbclinpharm.org
Researchers have developed and validated numerous HPLC methods for the determination of oleanolic acid in various plant materials and formulations. For instance, a method for analyzing Ziziphora clinopodioides used a mobile phase of methanol and 0.03 M phosphate buffer (pH 3, 90:10) with detection at 214 nm. nih.gov Another study successfully separated oleanolic acid and its isomer, ursolic acid, in Oldenlandia diffusa using a mobile phase of acetonitrile-methanol-water-ammonium acetate (70:10:20:0.2). researchgate.net
| Plant Source | Mobile Phase | Detection Wavelength |
| Ziziphora clinopodioides | Methanol and 0.03 M phosphate buffer (pH 3, 90:10) | 214 nm nih.gov |
| Oldenlandia diffusa | Acetonitrile-methanol-water-ammonium acetate (70:10:20:0.2) | 210 nm researchgate.net |
| Gentiana olivieri | Methanol and 0.03 mol/L phosphate buffer (pH 2.9, 85:15) | 210 nm jbclinpharm.org |
The study of oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), and its isomer ursolic acid, has been significantly advanced by the development of sophisticated analytical techniques. These methods allow for the precise separation, identification, and quantification of these compounds in various matrices, including plant extracts and biological samples.
Chromatographic Techniques
Chromatography is a cornerstone of oleanolic acid research, enabling the separation of this compound from complex mixtures.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of oleanolic acid. ctlatesting.comnih.govperkinelmer.com Its versatility and ability to be coupled with various detectors make it a powerful tool for both qualitative and quantitative analysis.
Reverse-Phase Ultra-Fast Liquid Chromatography with Diode-Array Detection (RP-UFLC-DAD) is a high-speed and sensitive method for the simultaneous analysis of oleanolic acid and other compounds. nih.govnih.gov This technique utilizes a C18 column and a mobile phase, often a mixture of acetonitrile (B52724) and a buffer, to achieve rapid separation. nih.govresearchgate.net The Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of detection. nih.govscioninstruments.com For instance, in the analysis of Leucas species, a mobile phase of acetonitrile and methanol (90:10) was used with detection at 210 nm. researchgate.net This method has been validated for its linearity, with correlation coefficients often exceeding 0.99, and has demonstrated low limits of detection (LOD) and quantification (LOQ), making it suitable for quantifying trace amounts of oleanolic acid. nih.govacademicjournals.org
Table 1: RP-UFLC-DAD Method Parameters for Oleanolic Acid Analysis
| Parameter | Value | Source |
| Column | Lichrospher 100, C18e (5 µm), 250–4.6 mm | nih.gov |
| Mobile Phase | 0.2% triethylamine (B128534) (pH 4 with O-phosphoric acid) and acetonitrile (85:15) | nih.gov |
| Detection Wavelength | 257 nm | nih.gov |
| Injection Volume | 20 µL | nih.gov |
High-Performance Liquid Chromatography with Photodiode-Array Detection (HPLC-DAD) is another robust method for the simultaneous determination of oleanolic acid and related compounds. ctlatesting.commdpi.comnih.gov This technique offers excellent separation and quantification capabilities. ctlatesting.com The photodiode array (PDA) detector, also known as a diode array detector (DAD), can acquire a full UV-Vis spectrum for each point in the chromatogram, providing detailed information about the separated compounds. scioninstruments.com A typical HPLC-DAD system for oleanolic acid analysis might employ a C18 column with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile or methanol. nih.govnih.gov For example, a method for analyzing wine samples used a difunctionally bonded C18 stationary phase with a buffered solution (pH 2.70) and acetonitrile as the mobile phase. nih.gov Detection is often performed at specific wavelengths, such as 210 nm or 214 nm, where oleanolic acid exhibits absorbance. nih.govnih.gov The method's validity is established through parameters like linearity (with regression coefficients typically above 0.998), repeatability, and accuracy. nih.gov
Table 2: HPLC-DAD Method for Oleanolic Acid and Ursolic Acid Determination
| Parameter | Value | Source |
| Column | Kromasil C18 (150 × 4.6 mm, 10 μm) | nih.gov |
| Mobile Phase | Methanol and 0.03 M phosphate buffer (pH = 3, 90:10) | nih.gov |
| Flow Rate | 0.5 ml/min | nih.gov |
| Detection Wavelength | 214 nm | nih.gov |
| Linearity Range (Oleanolic Acid) | 0.4 ~ 1.2 mg/ml (r = 0.9996) | nih.gov |
| Average Recovery (Oleanolic Acid) | 99.5% (RSD = 1.19%) | nih.gov |
For enhanced sensitivity and structural confirmation, High-Performance Liquid Chromatography can be coupled with a Photodiode Array Detector and Electrospray Ionization Mass Spectrometry (HPLC-PAD-ESI/MS). This hyphenated technique provides both UV-Vis spectral data and mass-to-charge ratio information, allowing for unambiguous identification of oleanolic acid. A study on mastic gum developed a validated HPLC/PDA method for oleanonic acid (a derivative of oleanolic acid) quantification, demonstrating excellent linearity and accuracy. koreascience.kr Another highly selective and sensitive method for determining oleanolic acid in human plasma utilized HPLC-ESI-MS-MS. nih.gov This method involved liquid-liquid extraction followed by analysis on a Zorbax-Extend ODS analytical column with a mobile phase of methanol and ammonium (B1175870) acetate. nih.gov The tandem mass spectrometer operated in selected reaction monitoring mode, providing high specificity. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to traditional liquid chromatography for the analysis of oleanolic acid. nih.govrsc.org SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. southampton.ac.ukyoutube.com CO2 is advantageous due to its low toxicity, non-flammability, and moderate critical temperature and pressure. southampton.ac.uk The solvating power of the supercritical fluid can be adjusted by modifying pressure, temperature, or by adding a co-solvent like ethanol, which allows for the elution of a wide range of compounds, including polar ones like oleanolic acid. nih.govsouthampton.ac.uk SFC offers several benefits, including high separation efficiency, faster analysis times (3 to 5 times faster than LC), and reduced use of toxic organic solvents. southampton.ac.uk This technique has been successfully applied to the extraction and purification of oleanolic acid from natural sources like olive leaves. nih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of oleanolic acid.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is frequently used in conjunction with chromatography for the identification and quantification of oleanolic acid. nih.gov In MS analysis, oleanolic acid can be ionized to produce a deprotonated molecular ion [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) can further fragment this ion to produce characteristic product ions, which aids in structural confirmation. nih.govnih.gov For instance, in an HPLC-MS/MS method, the parent to product ion combination of m/z 455.4 → 455.4 was used to quantify oleanolic acid. nih.gov Another study reported major fragment ions of oleanolic acid at m/z 407, 405, and 391 in HPLC-MS/MS analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique for the analysis of oleanolic acid, particularly after derivatization to increase its volatility. nih.govresearchgate.netmdpi.com In a typical GC-MS method, the sample undergoes extraction and purification, followed by silylation to convert the non-volatile oleanolic acid into a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester. researchgate.nethmdb.ca The derivatized sample is then injected into the gas chromatograph, where it is separated on a capillary column, often a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca The separated components then enter the mass spectrometer for detection and identification. The GC-MS spectrum of the derivatized oleanolic acid shows characteristic fragment ions that can be used for its identification. hmdb.ca This method has been successfully used for the simultaneous determination of oleanolic acid and other pentacyclic triterpenic acids in various plant extracts. nih.gov
Table 3: GC-MS Parameters for Derivatized Oleanolic Acid
| Parameter | Value | Source |
| Derivative Type | 2 TMS | hmdb.ca |
| Derivative Formula | C36H64O3Si2 | hmdb.ca |
| Derivative Molecular Weight | 601.064 | hmdb.ca |
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.ca |
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural identification and quantification of oleanolic acid. nih.govmdpi.com Both one-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR, HSQC, HMBC) techniques are employed. nih.govnih.gov A significant advantage of NMR is its ability to analyze complex mixtures, such as plant extracts, and to discriminate between structurally similar isomers like oleanolic and ursolic acids without requiring prior separation. nih.gov
¹³C-NMR is used to identify the various triterpenes present in an extract, including oleanolic acid. nih.govresearchgate.net For quantification, ¹H-NMR has been successfully validated, demonstrating acceptable accuracy, precision, and linearity. nih.govmdpi.com The combination of 2D NMR techniques like ¹H-¹³C HSQC and ¹H-¹³C HMBC allows for the connection of proton and carbon spins across the molecule, enabling definitive identification and discrimination of isomers in a relatively short time (e.g., ~14 minutes). nih.gov The quantitative results obtained by NMR have shown excellent agreement with those from traditional HPLC methods. nih.gov
| Validation Parameter | Finding |
|---|---|
| Accuracy (Relative Error) | -1.0% to +1.7% |
| Precision | Three spectra of the same sample recorded with the same experimental conditions |
| Linearity | Validated across different concentrations |
| LOD & LOQ | Determined as part of method validation |
Fourier-Transform Infrared Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in oleanolic acid and to study its molecular structure. royalsocietypublishing.org The FTIR spectrum of oleanolic acid displays characteristic absorption bands corresponding to its structural features. royalsocietypublishing.orgroyalsocietypublishing.org Key vibrations include a strong band for the hydroxyl group (νOH) at approximately 3500 cm⁻¹ and a band for the carbonyl group (νC=O) of the carboxylic acid at around 1700 cm⁻¹. royalsocietypublishing.org
FTIR analysis is typically performed on a solid sample prepared as a KBr pellet. royalsocietypublishing.org The spectrum is recorded over the mid-infrared range (e.g., 4000–400 cm⁻¹). royalsocietypublishing.orgfrontiersin.org Researchers have compared experimental FTIR spectra with theoretical spectra generated by Density Functional Theory (DFT) calculations to gain a deeper understanding of the molecule's vibrational modes and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the observed bands. royalsocietypublishing.org This technique is also valuable for confirming the successful incorporation of oleanolic acid into drug delivery systems like nanofiber membranes. researchgate.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | νOH stretch | ~3500 |
| Carbonyl (C=O) | νC=O stretch | ~1700 |
Circular Dichroism (CD) Spectroscopy in Enzyme Interaction Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the interactions between small molecules (ligands), such as oleanolic acid, and proteins, including enzymes. nih.govcreative-proteomics.com The method is sensitive to the chirality of molecules and can provide information on changes in a protein's secondary and tertiary structure upon binding to a ligand. nih.govresearchgate.net
There are two main approaches for using CD in this context:
Monitoring Protein Conformation: The binding of oleanolic acid to an enzyme can induce conformational changes in the protein. These changes can be observed in the CD spectrum. The far-UV region (190–250 nm) reflects the protein's secondary structure (α-helix, β-sheet), while the near-UV region (260–350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reports on the tertiary structure. nih.govresearchgate.net Changes in these spectral regions upon addition of oleanolic acid indicate a binding event. nih.gov
Induced CD (ICD) of the Ligand: When an achiral or weakly chiral ligand like oleanolic acid binds to a chiral protein, it can acquire a CD signal in the region of its own electronic absorption bands. nih.gov This phenomenon, known as Induced CD (ICD), is a direct probe of the binding event. The intensity and shape of the ICD spectrum are dependent on the strength and geometry of the interaction between the ligand and the protein's binding site. nih.gov
Because CD is a quantitative technique, the magnitude of the spectral changes can be used to determine binding constants for the oleanolic acid-enzyme complex. nih.gov
Compound Names Mentioned
| Compound Name |
|---|
| Oleanolic acid |
| Caryophyllin |
| Ursolic acid |
| Methanol |
| Ammonium acetate |
| Acetonitrile |
| Formic acid |
Method Validation and Quantification in Research Settings
The accurate quantification of oleanolic acid and caryophyllene (B1175711) in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and quality control. Validated analytical methods ensure that the results are reliable, reproducible, and accurate. Method validation is a process that demonstrates the suitability of an analytical method for its intended purpose and typically involves evaluating parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, is a cornerstone for oleanolic acid analysis. nih.govjfda-online.com For the more volatile caryophyllene, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS is the standard approach. lmaleidykla.ltnih.gov
Validation of Oleanolic Acid Quantification Methods
Various chromatographic methods have been developed and validated for the quantification of oleanolic acid, often simultaneously with its isomer, ursolic acid.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
HPLC with UV Detection: A common and accessible method for quantifying oleanolic acid involves Reverse-Phase HPLC (RP-HPLC) with UV detection, typically at around 210 nm. akjournals.comresearchgate.net A study on Prunus serotina validated a method using a C18 column with a mobile phase of methanol and 1% aqueous orthophosphoric acid (90:10, v/v). akjournals.com The method demonstrated good linearity (r > 0.998), precision (RSD < 3.3%), and recovery (95.9% to 100.9%). akjournals.comresearchgate.net The limits of detection (LOD) and quantification (LOQ) were found to be highly sensitive. akjournals.com Another HPLC method using a PAH polymeric C18 column achieved excellent resolution between oleanolic acid and ursolic acid, with validation showing good linearity (r ≥ 0.9998) and precision (RSD ≤1.34%). nih.gov
HPLC with Evaporative Light Scattering Detector (ELSD): An HPLC-ELSD method was developed for the simultaneous analysis of five compounds in rosemary, including oleanolic acid. This method showed high sensitivity, with an LOD of 8.6 μg/mL for oleanolic acid, good linearity (r² = 0.991), and acceptable precision (RSD < 3.1%) and accuracy (recovery between 95.5% and 100.8%). mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS/MS methods are preferred. nih.govresearchgate.net A highly sensitive HPLC-ESI-MS/MS method was developed for determining oleanolic acid in human plasma, achieving a limit of quantification of 0.02 ng/mL. nih.govresearchgate.net Similarly, a UPLC-MS/MS method for human plasma reported an LOD of 0.5 ng/mL. nih.gov In some cases, derivatization is employed to enhance MS detection sensitivity. A study using 2-dimethylaminoethylamine (DMED) as a derivatizing agent reported an LOD of 0.92 ng/L for oleanolic acid. shimadzu.com
The table below summarizes the validation parameters from various studies on oleanolic acid quantification.
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Source |
|---|---|---|---|---|---|---|---|---|
| HPLC-UV | Plant Material (Prunus serotina) | Not Specified | > 0.998 | 0.067 µg/mL | Not Specified | < 3.3 | 95.9 - 100.9 | akjournals.com |
| HPLC-UV | Medicinal Plants | 0.73 - 36.5 µg/mL | 0.9999 | Not Specified | Not Specified | < 1.34 | 92.1 - 102.6 | nih.gov |
| HPLC-MS/MS | Human Plasma | 0.02 - 30.0 ng/mL | Not Specified | Not Specified | 0.02 ng/mL | < 15 | Adequate | nih.govresearchgate.net |
| UPLC-MS | Human Plasma | Not Specified | Not Specified | 0.5 ng/mL | Not Specified | Not Specified | Not Specified | nih.gov |
| HPLC-ELSD | Rosemary | Not Specified | 0.991 | 8.6 µg/mL | Not Specified | < 3.1 | 95.5 - 100.8 | mdpi.com |
| LC-MS/MS (with derivatization) | Loquat Leaf Extract | Not Specified | > 0.999 | 0.92 ng/L | 3.07 ng/L | Not Specified | 97.2 - 105.0 | shimadzu.com |
Validation of Caryophyllene Quantification Methods
β-Caryophyllene is a volatile sesquiterpene, making Gas Chromatography (GC) the most suitable analytical technique for its quantification.
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used method for quantifying terpenes. A validated GC-FID method for determining major terpenes in Cannabis sativa, including β-caryophyllene, demonstrated excellent linearity (r² > 0.99) over a concentration range of 1–100 μg/mL. nih.govnih.gov The method was shown to be sensitive, with an LOD of 0.3 μg/mL and an LOQ of 1.0 μg/mL for all targeted terpenes. The precision was acceptable, with relative standard deviations (RSD) below 10%, and accuracy ranged from 89% to 111%. nih.govnih.gov Another study validating a GC method for β-caryophyllene in clove extract reported a linearity of r² > 0.999, with LOD and LOQ values of 1.28 μg/mL and 3.89 μg/mL, respectively. researchgate.net The accuracy for this method was between 101.6% and 102.2%. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher selectivity by identifying compounds based on their mass spectra. For quantification, it is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity. lmaleidykla.ltlmaleidykla.lt A headspace solid-phase microextraction (SPME) method coupled with GC-MS was validated for β-caryophyllene in St. John's wort infused oil. lmaleidykla.ltlmaleidykla.lt This method showed a linear range of 0.017–100 mg/kg with a correlation coefficient of 0.999 and a low LOD of 5 µg/kg. lmaleidykla.lt
The table below provides a summary of validation data for β-caryophyllene quantification from different research settings.
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Source |
|---|---|---|---|---|---|---|---|---|
| GC-FID | Cannabis sativa | 1 - 100 µg/mL | > 0.99 | 0.3 µg/mL | 1.0 µg/mL | < 10 | 89 - 111 | nih.govnih.gov |
| GC-FID | Clove Extract | Not Specified | > 0.999 | 1.28 µg/mL | 3.89 µg/mL | 1.34 - 2.69 | 101.6 - 102.2 | researchgate.net |
| SPME-GC-MS | St. John's Wort Infused Oil | 0.017 - 100 mg/kg | 0.999 | 5 µg/kg | Not Specified | Not Specified | Not Specified | lmaleidykla.ltlmaleidykla.lt |
| SHS-GC | St. John's Wort Infused Oil | 0.1 - 10 mg/g | 0.995 | 30 µg/g | Not Specified | 7.4 | Not Specified | lmaleidykla.ltlmaleidykla.lt |
Structure Activity Relationships Sar and Derivatization Studies
Influence of Pentacyclic Triterpenoid (B12794562) Skeleton Integrity on Bioactivity
The fundamental pentacyclic triterpenoid skeleton of oleanolic acid is a crucial determinant of its bioactivity. nih.govnih.gov This rigid, five-ring structure provides a specific three-dimensional conformation that is essential for its interaction with various biological targets. mdpi.com Studies have shown that the integrity of this oleanane (B1240867) framework, particularly the A-ring, is critical for maintaining certain enzymatic inhibitory activities. nih.govmdpi.com The spatial arrangement of the methyl groups and other substituents on this scaffold is also a key factor influencing its pharmacological effects. mdpi.com The hydrophobic nature of the pentacyclic triterpene structure contributes to its ability to interact with cellular membranes and lipophilic binding sites on proteins. nih.govnih.gov Modifications that disrupt this core structure often lead to a significant loss of activity, underscoring the importance of the intact skeleton as a foundational element for its biological functions.
Role of Specific Functional Groups and Their Modifications
The bioactivity of oleanolic acid is not solely dependent on its carbon skeleton; the specific functional groups attached to it play a pivotal role. The hydroxyl group at the C-3 position, the carboxyl group at the C-28 position, and the double bond between C-12 and C-13 are primary sites for chemical modification aimed at enhancing potency, solubility, and selectivity. nih.govmdpi.comnih.gov
C-3 and C-28 Positions: Hydroxyl and Carboxyl Group Derivatization
The hydroxyl group at the C-3 position and the carboxyl group at the C-17 (leading to C-28) position are key functional moieties that significantly influence the biological properties of oleanolic acid. nih.govmdpi.com Derivatization at these sites has been a major focus of medicinal chemistry efforts to improve the compound's therapeutic potential. nih.govmdpi.com
The C-3 hydroxyl group is also a critical site for modification. The stereochemistry of this group (3β-OH) is important for its physiological functions. mdpi.com Modifications at this position, including oxidation to a keto group or esterification, have been explored to generate derivatives with altered bioactivities. For example, introducing different substituents at the C-3 position can impact the compound's anti-inflammatory and antimicrobial effects. mdpi.com
| Compound | Modification | Biological Activity | Key Finding |
|---|---|---|---|
| Oleanolic Acid | Parent Compound | Antitumor, Anti-inflammatory | Baseline activity |
| C-28 Amide Derivatives | Amidation of C-28 carboxyl group | Enhanced Antitumor | Significantly increased antitumor activity compared to parent compound. nih.govmdpi.com |
| C-28 Ester Derivatives | Esterification of C-28 carboxyl group | Enhanced Antitumor | Increased antitumor activity noted in various studies. nih.gov |
| C-3 Keto-derivatives | Oxidation of C-3 hydroxyl group | Modulated Bioactivity | Alteration of anti-inflammatory and other activities. |
| N-[(3β)-3-(acetyloxy)-28-oxoolean-12-en-28-yl]-glycine methyl ester (AOA-GMe) | Acetylation at C-3, Glycine (B1666218) methyl ester amide at C-28 | Potent Antitumor (B16 melanoma) | More potent growth inhibitor than the parent oleanolic acid. researchgate.net |
Modifications in A, C, and E Rings (e.g., C-2, C-11 Substitution)
In the A ring, substitutions at the C-2 position have been a subject of investigation. The introduction of various functional groups at this position can influence the compound's potency and selectivity for different biological activities. mdpi.comgoogle.com For example, the development of 2-substituted oleanolic acid derivatives has been pursued to enhance antitumor activities, with some derivatives showing several-fold improvement over the parent compound. google.com
The C ring, containing the 12-ene moiety, is another critical area for modification. Derivatization at the C-11 position, adjacent to the double bond, can have a profound impact on bioactivity. For instance, the introduction of a keto group at C-11 is a key feature in some highly potent synthetic derivatives, such as CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid), known for its potent anti-inflammatory and anticancer properties. mdpi.com Modifications within the E ring have also been explored, although less extensively than the A and C rings. nih.gov
Significance of the 12-ene Moiety
The double bond between carbons 12 and 13, known as the 12-ene moiety, is a characteristic feature of the oleanane-type triterpenoids and is critical for the biological activity of oleanolic acid. nih.govmdpi.com The integrity of this double bond is essential for maintaining certain enzyme inhibitory activities, such as against protein tyrosine phosphatase 1B (PTP1B). nih.govmdpi.com
Impact of Conjugation and Hybridization on Biological Activity
Conjugating oleanolic acid with other molecules, such as amino acids and sugars, is a powerful strategy to enhance its pharmacological properties, including solubility, bioavailability, and specific bioactivities. nih.govmdpi.com This approach creates hybrid molecules that can leverage the properties of both oleanolic acid and the conjugated partner.
Amino Acid and Oligosaccharide Conjugates
The conjugation of oleanolic acid with amino acids and oligosaccharides has yielded derivatives with significantly enhanced and sometimes novel biological activities. mdpi.com These modifications can improve the compound's water solubility and ability to interact with specific biological targets. researchgate.net
Amino Acid Conjugates: Structure-activity relationship analyses have demonstrated that conjugating one or two amino acids to the oleanolic acid scaffold can be essential for inducing certain antiviral activities. nih.govmdpi.com For example, specific amino acid conjugates have shown potent inhibitory effects against HIV-1. mdpi.com The introduction of amino acid groups can enhance the hydrophilicity of the molecule and potentially facilitate its transport across cell membranes. researchgate.net A novel synthetic derivative, N-[(3β)-3-(acetyloxy)-28-oxoolean-12-en-28-yl]-glycine methyl ester (AOA-GMe), demonstrated more potent tumor growth inhibition in B16 melanoma cells compared to oleanolic acid itself. researchgate.net
Oligosaccharide Conjugates: The anti-influenza activity of oleanolic acid can be markedly improved by conjugating oligosaccharides to either its C-3 hydroxyl group or its C-28 carboxyl group. nih.govmdpi.com These glycosylated derivatives, often referred to as saponins (B1172615), can exhibit altered pharmacokinetic profiles and mechanisms of action compared to the parent aglycone. The nature and length of the sugar chain can have a significant impact on the resulting biological activity. sinica.edu.tw Furthermore, conjugation with specific peptides, such as the cell-penetrating peptide p10, has been shown to improve the bioavailability, permeability, and pharmacological efficacy of oleanolic acid. mdpi.comacs.org
| Conjugate Type | Modification Site | Conjugated Moiety | Enhanced Biological Activity | Reference |
|---|---|---|---|---|
| Amino Acid Conjugate | C-28 | One or two amino acids and an acyl group | HIV-1 Inhibition | mdpi.com |
| Amino Acid Conjugate | C-28 | Glycine methyl ester | Antitumor (B16 melanoma) | researchgate.net |
| Oligosaccharide Conjugate | -COOH or -OH groups | Oligosaccharides | Anti-influenza | mdpi.com |
| Peptide Conjugate | Non-covalent | p10 peptide | Improved permeability and pharmacological efficacy | mdpi.comacs.org |
PEGylation and Other Polymer Modifications
The therapeutic application of oleanic acid, a promising pentacyclic triterpene, is often hampered by its poor water solubility and consequently low bioavailability. nih.govnih.gov To overcome these limitations, researchers have explored various polymer modifications, with PEGylation emerging as a particularly successful strategy. nih.govresearchgate.net PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule or nanoparticle surface. mdpi.com This modification creates a hydrophilic shield that offers several advantages in drug delivery. nih.govsemanticscholar.org
For oleanic acid, PEGylation has been primarily utilized in the development of nanoparticle delivery systems, such as liposomes. nih.govnih.gov In one approach, oleanic acid is encapsulated within a hydrophobic core, surrounded by an amphiphilic lecithin (B1663433) monolayer and a protective outer layer of PEG. nih.gov This structure, known as a PEGylated liposome, enhances the stability of the formulation and increases the circulation time of the drug in the bloodstream. nih.govmdpi.com The hydrated PEG layer provides steric protection, which reduces uptake by macrophages and minimizes clearance by the reticuloendothelial system, an effect often referred to as the "stealth effect". nih.govsemanticscholar.org
Studies have shown that encapsulating oleanic acid in PEG-modified nanoliposomes significantly improves its stability in vitro compared to the native compound. nih.gov These PEGylated liposomes typically have diameters in the range of 110-200 nm, a size suitable for exploiting the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.gov The encapsulation efficiency of oleanic acid into these systems can exceed 85%. nih.gov By improving solubility and stability, PEGylation serves as a potent strategy for developing oleanic acid as a viable therapeutic agent, particularly in cancer therapy. nih.govnih.gov
Table 1: Characteristics of PEGylated Oleanic Acid Liposomes
| Feature | Description | Source |
|---|---|---|
| Structure | Hydrophobic oleanic acid core, amphiphilic soybean lecithin monolayer, hydrophilic PEG coating. | nih.gov |
| Size | Approximately 110–200 nm in diameter. | nih.gov |
| Encapsulation Efficiency | Greater than 85%. | nih.gov |
| Key Advantages | Increased stability, prolonged circulation time, reduced macrophage uptake. | nih.govnih.gov |
| Therapeutic Potential | Promising delivery vehicle for cancer therapy. | nih.gov |
Hybrid Compounds with Known Pharmaceutical Scaffolds
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores into a single molecule. This approach aims to create novel compounds with enhanced biological activity, better selectivity, or a dual mode of action. researchgate.net Oleanolic acid, with its reactive carboxylic acid and hydroxyl groups, serves as an excellent scaffold for creating such hybrid compounds. up.ac.zaresearchgate.net
Researchers have successfully hybridized oleanolic acid with various known pharmaceutical scaffolds to develop therapeutics with improved properties. up.ac.zaresearchgate.net Modifications are typically made at the C-3 hydroxyl group or the C-28 carboxylic acid function. mdpi.comresearchgate.net
Examples of this strategy include:
Hybrids with Anti-inflammatory Drugs: Oleanolic acid has been combined with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin (B1665792), naproxen, and ketoprofen. mdpi.com These hybrids are synthesized by forming ester or iminoester linkages at the C-3 position of the triterpenoid skeleton. mdpi.comresearchgate.net
Hybrids with Natural Products: Conjugates of oleanolic acid and curcumin have been synthesized. researchgate.net Curcumin is a natural compound known for its diverse pharmacological properties. researchgate.net
Hybrids with Antibacterial Agents: Oleanolic acid has been linked with compounds like 4-aminosalicylic acid. up.ac.za
These hybridization efforts have yielded compounds with significantly enhanced bioactivities. For instance, an oleanolic acid-based hybrid (referred to as Compound 8 in one study) displayed potent antibacterial effects against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentration (MIC) values superior to that of the parent oleanolic acid. up.ac.zaresearchgate.net Another hybrid (Compound 7) showed greater cytotoxicity against MDA, DU145, and MCF-7 cancer cell lines than oleanolic acid alone. up.ac.za The successful synthesis and evaluation of these hybrids underscore the potential of oleanolic acid as a precursor for developing new antibacterial and anticancer agents. up.ac.za
Table 2: Bioactivity of Oleanolic Acid Hybrid Compounds
| Hybrid Scaffold | Target Activity | Key Findings | Source |
|---|---|---|---|
| 4-Aminosalicylic acid | Antibacterial | Potent effect against B. subtilis, S. aureus, P. vulgaris, K. oxytoca, and E. coli with MIC values of 1.25, 0.078, 0.078, 1.25, and 1.25 mg/mL, respectively, compared to oleanolic acid (MIC = 2.5 mg/mL). | up.ac.zaresearchgate.net |
| Curcumin | Anticancer | Hybrid compound 7 was the most cytotoxic on MDA, DU145, and MCF-7 cell lines with IC50 values of 69.87, 73.2, and 85.27 µg/mL, respectively, compared to oleanolic acid (IC50 > 200 µg/mL). | up.ac.zaresearchgate.net |
| NSAIDs (Ibuprofen, Aspirin, etc.) | Anti-inflammatory | Novel ester and iminoester derivatives created by linking NSAIDs to the C-3 position of oleanolic acid. | mdpi.comresearchgate.net |
Stereochemical Configuration and Bioactivity (e.g., 3β- vs. 3α-forms)
The biological activity of oleanolic acid and its derivatives is significantly influenced by their stereochemistry. nih.gov The orientation of the hydroxyl group at the C-3 position of the A-ring is a crucial determinant of its pharmacological function. nih.govmdpi.com Oleanolic acid naturally occurs in the 3β-hydroxy configuration, which is considered the more common and regular form. nih.gov However, its epimer, the 3α-hydroxy isomer, has been shown to possess distinct and sometimes more potent biological activities. nih.govmdpi.com
Structure-activity relationship (SAR) studies have highlighted the importance of this stereochemical difference. For example, in the context of antibacterial activity, the 3α-OH epimer of an oleanolic acid derivative was found to be the most potent compound against certain bacterial strains. mdpi.com This suggests that the spatial arrangement of the hydroxyl group plays a key role in the interaction with bacterial targets. mdpi.com The less common 3α-OH isomers have been reported to exhibit several biological activities that are not shared by their more prevalent 3β-OH counterparts. nih.gov
This distinction emphasizes that subtle changes in the three-dimensional structure of the molecule can lead to significant variations in its bioactivity profile. Therefore, the stereochemical configuration at C-3 is a critical factor to consider in the design and synthesis of new, more effective oleanolic acid-based therapeutic agents. nih.gov
Computational Approaches in SAR Analysis (e.g., Molecular Docking, Simulation)
In recent years, computational methods have become indispensable tools in the structure-activity relationship (SAR) analysis of oleanolic acid and its analogues. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the molecular interactions between these compounds and their biological targets, helping to explain and predict their bioactivity. mdpi.comfrontiersin.org
Molecular docking is widely used to predict the binding conformation and affinity of a ligand (like oleanolic acid) within the active site of a target protein. frontiersin.orgnih.gov These studies have been applied to understand the mechanism of action of oleanolic acid against various targets, including:
Enzymes: Docking studies have investigated the inhibitory potential of oleanolic acid against acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. mdpi.com Similar studies have explored interactions with the main protease (Mpro) of SARS-CoV-2, revealing binding energies more favorable than some canonical drugs. nih.govresearchgate.net
Receptors and Proteins: The interaction of oleanolic acid with targets like the integrin αM-I domain and tumor necrosis factor-alpha (TNF-α) has been modeled to understand its immunomodulatory and anti-inflammatory effects. frontiersin.orgnih.govfrontiersin.org
Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. mdpi.comfrontiersin.org These simulations have confirmed that oleanolic acid and its analogues can form stable complexes within the binding pockets of their targets. frontiersin.orgnih.gov For instance, simulations have shown that oleanolic acid can be accommodated into the allosteric pocket of the integrin αM-I domain. frontiersin.org
These computational approaches are crucial for rational drug design. By elucidating the specific ligand-protein contacts and interaction patterns, they guide the structural modification of the oleanolic acid scaffold to design more potent and selective inhibitors. nih.govnih.govmdpi.com
Table 3: Examples of Computational Studies on Oleanolic Acid
| Computational Method | Target Protein | Key Findings | Source |
|---|---|---|---|
| Molecular Docking & MD Simulation | Acetylcholinesterase (AChE) | Investigated the inhibitory mechanism, observing CH-π interactions between oleanolic acid and aromatic residues in the active site. | mdpi.com |
| Molecular Docking | SARS-CoV-2 Main Protease (Mpro) | Oleanolic acid and its analogues showed high binding affinity (-12.6 to -14.2 Kcal/mol), suggesting potent inhibitory potential. | nih.govresearchgate.net |
| Molecular Docking & MD Simulation | Integrin αM-I Domain | Confirmed that oleanolic acid binds to an allosteric pocket, inducing clustering of the integrin on macrophages. | frontiersin.org |
| Molecular Docking | Tumor Necrosis Factor-alpha (TNF-α) | Helped to design potent inhibitors by showing that oleanolic acid analogues can have similar interactions as co-crystallized inhibitors. | nih.gov |
| Molecular Docking | Various Psoriasis Targets (MAPK3, STAT3, etc.) | Showed good binding affinity between oleanolic acid and key proteins involved in psoriasis, predicting its therapeutic mechanism. | frontiersin.org |
Molecular Mechanisms of Oleanolic Acid in Preclinical Models
Mechanisms of Anti-inflammatory Action
The anti-inflammatory prowess of oleanolic acid is attributed to its ability to modulate a wide array of inflammatory mediators, signaling pathways, and cellular responses.
Oleanolic acid has been shown to effectively suppress the expression and activity of key pro-inflammatory enzymes. In preclinical studies, oleanolic acid and its derivatives have demonstrated the ability to decrease the levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov This inhibition leads to a subsequent reduction in the production of nitric oxide (NO), a potent inflammatory mediator. nih.govnih.gov For instance, synthetic derivatives of oleanolic acid have been found to be highly active inhibitors of the de novo formation of both iNOS and COX-2 in mouse macrophages. nih.gov This modulation of pro-inflammatory enzymes is a cornerstone of oleanolic acid's anti-inflammatory effects.
A critical aspect of oleanolic acid's anti-inflammatory action is its capacity to downregulate the production of pro-inflammatory cytokines and chemokines. Preclinical evidence indicates that oleanolic acid can suppress the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govmdpi.com Furthermore, studies have reported its ability to reduce the levels of other pro-inflammatory mediators such as interleukin-12 (B1171171) (IL-12), monocyte chemoattractant protein-1 (MCP-1), and macrophage inflammatory protein-1α (MIP-1α). nih.gov This broad-spectrum inhibition of key signaling molecules helps to dampen the inflammatory cascade. For example, derivatives of oleanolic acid have shown inhibitory effects on the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov
In addition to suppressing pro-inflammatory mediators, oleanolic acid also promotes the production of anti-inflammatory cytokines. A notable example is its ability to increase the levels of interleukin-10 (IL-10). mdpi.com IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis. However, it is worth noting that some studies on oleanolic acid derivatives have reported a decrease in IL-10 under certain experimental conditions. nih.gov In contrast, studies on β-caryophyllene, a related compound, have shown that it can boost IL-10 production. nih.gov
The anti-inflammatory effects of oleanolic acid are mediated through the modulation of several key intracellular signaling pathways. One of the most consistently reported mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Oleanolic acid has been shown to suppress the activation of NF-κB, a central regulator of inflammatory gene expression. nih.govnih.gov Furthermore, it can modulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways. nih.govnih.gov Oleanolic acid has been observed to inhibit the phosphorylation of PI3K and Akt. nih.gov Additionally, it can reduce the levels of Toll-like receptor 4 (TLR4), a key receptor involved in initiating the inflammatory response to bacterial endotoxins. nih.gov
A significant cytoprotective mechanism of oleanolic acid involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Studies have shown that oleanolic acid can increase the nuclear accumulation of Nrf2 and enhance the expression of Nrf2 target genes, including HO-1. nih.govnih.gov This activation of the Nrf2/HO-1 pathway contributes to the antioxidant and anti-inflammatory properties of oleanolic acid. nih.govnih.gov
Oleanolic acid has been found to influence the polarization of macrophages, which are key immune cells involved in inflammation. Specifically, it can modulate the switch from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.gov However, other research indicates that oleanolic acid can inhibit the differentiation of macrophages into the M2 phenotype. nih.gov This seemingly contradictory finding suggests that the effect of oleanolic acid on macrophage polarization may be context-dependent. For instance, β-caryophyllene has been shown to inhibit macrophage infiltration, which is a critical step in the inflammatory process. mdpi.com
Table 1: Summary of Preclinical Findings on the Molecular Mechanisms of Oleanolic Acid
| Mechanism | Key Molecules/Pathways Modulated | Observed Effects | References |
|---|---|---|---|
| Anti-inflammatory Action | |||
| Modulation of Pro-inflammatory Mediators | COX-2, iNOS, NO | Decreased expression and production | nih.govnih.govnih.gov |
| Regulation of Pro-inflammatory Cytokines and Chemokines | IL-1β, IL-6, TNF-α, IL-12, MCP-1, MIP-1α | Decreased secretion and production | nih.govnih.govmdpi.comnih.gov |
| Upregulation of Anti-inflammatory Cytokines | IL-10 | Increased production (though some conflicting reports exist) | nih.govmdpi.comnih.gov |
| Inhibition of Signaling Pathways | NF-κB, MAPK, PI3K/Akt, TLR4 | Inhibition of activation and phosphorylation, reduced expression | nih.govnih.govnih.govnih.gov |
| Activation of Nrf2/HO-1 Signaling Pathway | Nrf2, HO-1 | Increased nuclear accumulation and expression | nih.govnih.govnih.gov |
| Macrophage Polarization Modulation | M1 to M2 shift | Modulation of macrophage phenotype (context-dependent) | mdpi.comnih.govnih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Oleanolic acid |
| Caryophyllin |
| Cyclooxygenase-2 (COX-2) |
| Inducible nitric oxide synthase (iNOS) |
| Nitric oxide (NO) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Tumor necrosis factor-α (TNF-α) |
| Interleukin-12 (IL-12) |
| Monocyte chemoattractant protein-1 (MCP-1) |
| Macrophage inflammatory protein-1α (MIP-1α) |
| Interleukin-10 (IL-10) |
| Nuclear factor-kappa B (NF-κB) |
| Mitogen-activated protein kinase (MAPK) |
| Phosphatidylinositol 3-kinase (PI3K) |
| Protein kinase B (Akt) |
| Toll-like receptor 4 (TLR4) |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) |
| Heme oxygenase-1 (HO-1) |
Direct Enzyme Inhibition (e.g., Secretory Phospholipase A2 - sPLA2)
Oleanolic acid has been shown to directly inhibit the activity of secretory phospholipase A2 (sPLA2), a key enzyme involved in inflammatory processes. nih.gov By catalyzing the hydrolysis of phospholipids, sPLA2 releases arachidonic acid, a precursor for various pro-inflammatory mediators.
Studies have demonstrated that oleanolic acid inhibits sPLA2 from various sources, including human synovial fluid, human pleural fluid, and snake venoms, in a concentration-dependent manner. nih.gov The IC₅₀ values, which represent the concentration of oleanolic acid required to inhibit 50% of the sPLA2 activity, were found to be in the micromolar range, specifically between 3.08 and 7.78 µM. nih.gov This inhibition appears to be independent of calcium and substrate concentrations, suggesting a direct interaction with the enzyme. nih.gov
Further investigations into the mechanism of inhibition revealed that oleanolic acid directly interacts with the sPLA2 enzyme, leading to the formation of an sPLA2-oleanolic acid complex. nih.gov This interaction causes a conformational change in the enzyme, as evidenced by an enhanced relative intrinsic fluorescence intensity and a shift in the far UV-CD spectrum of sPLA2 in the presence of oleanolic acid. nih.gov The formation of this complex results in the irreversible inhibition of sPLA2 activity. nih.gov This direct enzymatic inhibition of sPLA2 by oleanolic acid provides a molecular basis for the anti-inflammatory properties observed for this compound and for medicinal plants that contain it. nih.gov
Mechanisms of Antioxidant Action
Oleanolic acid exhibits robust antioxidant properties through a variety of mechanisms, contributing to its protective effects against oxidative stress-related cellular damage.
Neutralization of Reactive Oxygen Species (ROS)
Oleanolic acid has demonstrated the ability to directly neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. nih.gov In preclinical studies, oleanolic acid has been shown to have significant free radical scavenging activity. nih.gov For instance, one study reported a radical scavenging activity (RSA) of 88.30%. nih.gov This capacity to neutralize ROS helps to mitigate oxidative damage to cellular components. nih.gov
Inhibition of Lipid Peroxidation
A key aspect of oleanolic acid's antioxidant activity is its ability to inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.govbiomolther.org Preclinical studies have shown that oleanolic acid can decrease the formation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov By preventing or reducing lipid peroxidation, oleanolic acid helps to maintain the integrity and function of cellular membranes. biomolther.orgmdpi.com
Enhancement of Endogenous Antioxidant Levels (e.g., GSH)
Oleanolic acid can bolster the cell's own antioxidant defenses by increasing the levels of endogenous antioxidants. nih.govnih.gov A notable example is its effect on glutathione (B108866) (GSH), a crucial cellular antioxidant. nih.gov Research has shown that oleanolic acid promotes an increase in the ratio of reduced to oxidized glutathione (GSH/GSSG), which is indicative of its role in maintaining cellular redox balance. nih.gov Furthermore, oleanolic acid treatment has been found to restore the levels of other important antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov
Activation of Antioxidant Signaling Pathways (e.g., Nrf2)
A significant mechanism underlying the antioxidant effects of oleanolic acid is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govyoutube.com Studies have shown that oleanolic acid treatment leads to the nuclear accumulation of Nrf2, which in turn increases the mRNA expression of Nrf2-target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govresearchgate.net This activation of the Nrf2-Keap1 pathway provides a coordinated and amplified antioxidant response. nih.gov
Modulation of JNK and ERK Pathways in Oxidative Stress Response
Oleanolic acid can also modulate signaling pathways, such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are involved in the cellular response to oxidative stress. nih.govnih.govnih.gov The effect of oleanolic acid on these pathways can be cell-type dependent. nih.govnih.gov For example, in some cancer cell lines, oleanolic acid has been observed to increase the phosphorylation of JNK and decrease the phosphorylation of ERK, while in others, it increased the phosphorylation of both. nih.govresearchgate.net The modulation of these pathways can influence cellular outcomes such as apoptosis in response to oxidative stress. nih.gov
Mechanisms of Anticancer Action of Oleanolic Acid in Preclinical Models
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562), has demonstrated a wide range of anticancer effects in preclinical studies. Its mechanisms of action are multifaceted, targeting various cellular processes involved in tumor growth and progression. These include the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis and autophagy), modulation of the cell cycle, and suppression of metastasis and angiogenesis. researchgate.netnih.gov
Inhibition of Cellular Proliferation
Oleanolic acid has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govmdpi.compsu.edunih.gov For instance, in human hepatocellular carcinoma HepG2 cells, OA treatment resulted in a significant reduction in cell viability. nih.govpsu.edu Similar inhibitory effects on proliferation have been observed in thyroid carcinoma cells, malignant glioma cells, and colon cancer cells. nih.govplos.orgnih.gov
The antiproliferative activity of oleanolic acid is attributed to its ability to interfere with key signaling pathways and molecules that regulate cell growth. Studies have indicated that OA can inhibit the activity of topoisomerase I and IIα, enzymes crucial for DNA replication and cell proliferation. mdpi.com Furthermore, oleanolic acid has been found to act as an inhibitor of transforming growth factor-β (TGF-β), a cytokine that can promote tumor growth in advanced stages of cancer. mdpi.com
Table 1: Inhibition of Cellular Proliferation by Oleanolic Acid in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | References |
|---|---|---|---|
| HepG2 | Liver Carcinoma | Decreased cell viability with an IC50 of 30 µM. | nih.gov |
| SW579 | Thyroid Carcinoma | Inhibited migration, colony formation, and invasion in a dose-dependent manner. | nih.gov |
| U-87 MG | Malignant Glioma | Suppressed migration and invasion. | plos.org |
| Panc-28 | Pancreatic Cancer | Inhibited proliferation in a concentration-dependent manner. | nih.gov |
| GBC-SD, NOZ | Gallbladder Cancer | Inhibited proliferation in a dose-dependent and time-dependent manner. | nih.gov |
Induction of Apoptosis Pathways
Oleanolic acid is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cells. nih.govnih.govbegellhouse.com This process is often mediated through the mitochondrial-dependent (intrinsic) pathway. nih.govnih.govharvard.edu
Mitochondrial-Dependent Pathway:
Oleanolic acid can induce a loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic cascade. psu.eduharvard.edu This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govharvard.edu
Caspase Activation:
Once in the cytoplasm, cytochrome c triggers the activation of a cascade of enzymes called caspases. Oleanolic acid treatment has been shown to lead to the cleavage and activation of caspase-9 and caspase-3. nih.govnih.govharvard.edu Activated caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. harvard.edu
Bcl-2 Family Modulation:
The process of mitochondrial-mediated apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Oleanolic acid has been found to modulate the expression of these proteins, favoring apoptosis. It upregulates the expression of pro-apoptotic Bax and downregulates the expression of anti-apoptotic Bcl-2. nih.govnih.govharvard.edu This shift in the Bax/Bcl-2 ratio further promotes the release of cytochrome c and subsequent caspase activation.
Table 2: Induction of Apoptosis by Oleanolic Acid
| Cancer Cell Line | Apoptotic Mechanism | Key Protein Modulations | References |
|---|---|---|---|
| SMMC-7721 (Hepatocellular Carcinoma) | Mitochondrial-dependent | Upregulation of Bax, downregulation of Bcl-2, cleavage of caspase-9 and -3. | harvard.edu |
| GBC-SD, NOZ (Gallbladder Cancer) | Mitochondrial-dependent | Increased Bax, decreased Bcl-2, cleaved caspase-9, cleaved caspase-3, cytochrome C release. | nih.gov |
| B16F-10 (Melanoma) | p53-induced caspase-mediated | Upregulation of p53, Bax, caspase-9, and caspase-3; downregulation of Bcl-2. | nih.govbegellhouse.com |
| Panc-28 (Pancreatic Cancer) | ROS-mediated mitochondrial pathway | Activation of caspases-3/9, cleavage of PARP, release of cytochrome C. | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | G2/M arrest, mitochondrial apoptosis | - | nih.gov |
Induction of Autophagy
Oleanolic acid can induce autophagy, a cellular self-degradation process, in cancer cells. mdpi.comnih.govspandidos-publications.com This process can have a dual role, either promoting cell survival or contributing to cell death, depending on the cellular context. nih.govspandidos-publications.com In some cancer cells, oleanolic acid-induced autophagy appears to be a protective mechanism that can compromise its antitumor activity. nih.govspandidos-publications.com
The induction of autophagy by oleanolic acid is often linked to the modulation of key signaling pathways. For instance, oleanolic acid has been shown to affect the JNK and mTOR signaling pathways. nih.govspandidos-publications.com It can also activate the AMPK-mTOR signaling pathway, leading to the induction of both autophagy and apoptosis in colon cancer cells. nih.gov In human gastric cancer cells, oleanolic acid induces autophagy through the PI3K/AKT/mTOR pathway. elsevierpure.com
Evidence for oleanolic acid-induced autophagy includes the increased ratio of LC3-II to LC3-I and the formation of autophagic vacuoles and acidic vesicular organelles. nih.govelsevierpure.comspandidos-publications.com Inhibition of this autophagic process has been shown to potentiate the pro-apoptotic activity of oleanolic acid, suggesting that a combination therapy approach that blocks autophagy could enhance its therapeutic efficacy. nih.govspandidos-publications.com
Modulation of Cell Cycle Progression
Oleanolic acid can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. nih.govmdpi.com This arrest prevents cancer cells from dividing and proliferating.
A common finding is the induction of G1 phase arrest. nih.govdovepress.com In gallbladder cancer cells, oleanolic acid was found to induce G0/G1 phase arrest by regulating the expression of cell cycle-related proteins. nih.gov This was accompanied by an increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases. nih.gov The transition from G0 to G1 is partly regulated by cyclin D1 and CDK4, and oleanolic acid treatment has been shown to affect the expression of these proteins. nih.govspandidos-publications.com
In other cancer cell types, oleanolic acid has been reported to induce arrest at different phases of the cell cycle. For example, it can cause G2/M phase arrest in human hepatocellular carcinoma cells and S and G2/M phase arrest in pancreatic cancer cells. nih.govnih.govbvsalud.org This modulation of the cell cycle is often associated with changes in the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). dovepress.comspandidos-publications.com For instance, in B16F-10 melanoma cells, oleanolic acid treatment led to a downregulation of Cyclin D1 expression and an upregulation of p21 and p27 gene expression. begellhouse.com
Table 3: Modulation of Cell Cycle Progression by Oleanolic Acid
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Protein Modulations | References |
|---|---|---|---|---|
| HepG2 | Liver Carcinoma | G2/M arrest | - | nih.gov |
| GBC-SD, NOZ | Gallbladder Cancer | G0/G1 phase arrest | Increased Cyclin D1 and CDK4 | nih.gov |
| Panc-28 | Pancreatic Cancer | S phase and G2/M phase arrest | - | nih.gov |
| Bel-7402 | Hepatocellular Carcinoma | G2/M phase arrest | Decreased cyclin B1, increased p-Cdk1 (Tyr15) and p-Cdc25C (Ser 216) | bvsalud.org |
| HT-29 | Colorectal Cancer | - | Decreased Cyclin D1 and CKD4, increased p21 | spandidos-publications.com |
Inhibition of Tumor Cell Migration and Invasion
Oleanolic acid has been shown to suppress the migration and invasion of various cancer cells, which are crucial steps in the metastatic process. researchgate.netnih.govnih.gov
In malignant glioma cells, oleanolic acid significantly decreased the ability of cells to migrate and invade. plos.org This effect was associated with the suppression of the epithelial-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties. plos.org The study further revealed that oleanolic acid exerted its anti-migratory and anti-invasive effects by inactivating the MAPK/ERK signaling pathway. plos.orgcapes.gov.br
Similarly, in multidrug-resistant liver carcinoma cells, oleanolic acid suppressed migration and invasion by blocking the JNK/p38 signaling pathway. nih.gov Studies on thyroid carcinoma cells have also demonstrated that oleanolic acid inhibits migration and invasion in a dose-dependent manner. nih.gov
Anti-Angiogenesis Mechanisms
Oleanolic acid exhibits anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis. researchgate.netnih.gov
One of the key mechanisms by which oleanolic acid inhibits angiogenesis is through the suppression of the STAT3 (signal transducer and activator of transcription 3) and Sonic Hedgehog (SHH) signaling pathways. nih.gov In a colorectal cancer mouse xenograft model, oleanolic acid treatment significantly inhibited tumor growth and reduced intratumoral microvessel density. nih.gov It also suppressed the activation of STAT3 and SHH signaling and inhibited the expression of their downstream pro-angiogenic targets, vascular endothelial growth factor A (VEGF-A) and basic fibroblast growth factor (bFGF). nih.govmdpi.com
Furthermore, oleanolic acid has been identified as a substance that can bind to and inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor in the VEGF signaling pathway that drives angiogenesis. nih.gov By inhibiting VEGFR-2 activation, oleanolic acid can effectively block VEGF-induced angiogenic processes such as endothelial cell proliferation, migration, and tube formation. nih.gov
Targeting Oncogenic Signaling Cascades (e.g., AMPK/mTORC1, PI3K/Akt1/mTOR, NF-κB, STAT3)
Oleanolic acid (OA) exhibits significant anticancer potential by modulating multiple oncogenic signaling cascades that are crucial for tumor cell growth, proliferation, and survival. Its mechanisms involve the induction of apoptosis and autophagy through the regulation of key cellular energy sensors and growth pathways.
In colon cancer cells, oleanolic acid has been shown to induce both autophagy and apoptosis by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov Activation of AMPK, a critical energy sensor, can trigger apoptosis by increasing the expression of caspases. nih.gov Furthermore, AMPK activation negatively regulates mTOR, a key promoter of cell growth and proliferation, leading to the induction of autophagy. nih.gov This dual induction of apoptosis and autophagy contributes to the effective inhibition of cancer cell proliferation and viability. nih.gov
The inhibitory effect of OA extends to the PI3K/Akt/mTOR pathway, which is frequently overactivated in various cancers and plays a central role in cell survival and proliferation. mdpi.com Studies have demonstrated that OA can inhibit the phosphorylation of key components of this pathway, thereby counteracting its pro-survival signals. mdpi.com This mechanism is not only relevant in cancer but has also been observed in the context of cellular aging. mdpi.com Furthermore, in preclinical models of neurodegeneration, oleanolic acid has shown the ability to modulate overactivated PI3K/Akt/mTOR and Signal Transducer and Activator of Transcription 3 (STAT3) signaling. nih.gov
Oleanolic acid and its derivatives also interfere with the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival that is often dysregulated in cancer. researchgate.net These compounds have been observed to inhibit the translocation of the p65 subunit of NF-κB to the nucleus and increase the levels of its inhibitor, IκB-α, thereby preventing the transcription of NF-κB target genes involved in cancer progression. researchgate.net
Table 1: Oleanolic Acid's Impact on Oncogenic Signaling Cascades
| Targeted Pathway | Mechanism of Action | Observed Effect in Preclinical Models | Citations |
|---|---|---|---|
| AMPK/mTORC1 | Activates AMPK; Inhibits mTOR and mTORC1. nih.govnih.gov | Induces autophagy and apoptosis in cancer cells; Suppresses the purine (B94841) salvage pathway. nih.govnih.gov | nih.govnih.gov |
| PI3K/Akt1/mTOR | Inhibits the phosphorylation and activation of PI3K, Akt, and mTOR. mdpi.comnih.gov | Suppresses cell proliferation and survival; Delays cellular senescence. mdpi.comnih.gov | mdpi.comnih.gov |
| NF-κB | Prevents nuclear translocation of the p65 subunit; Increases IκB-α levels. researchgate.net | Inhibition of NF-κB-dependent gene transcription, reducing inflammation and cell survival signals. researchgate.net | researchgate.net |
| STAT3 | Modulates the overactivation of the STAT3 pathway. nih.gov | Contributes to neuroprotective effects in models of neurodegeneration. nih.gov | nih.gov |
Modulation of Topoisomerase Enzymes (Top-I, Top-IIα)
Oleanolic acid and its synthetic derivatives have been identified as inhibitors of DNA topoisomerases, which are essential enzymes for resolving topological challenges in DNA during replication, transcription, and repair. nih.gov The inhibition of these enzymes leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.
Research based on rational drug design has led to the synthesis of oleanolic acid derivatives that exhibit potent inhibitory activity against both topoisomerase I (Top-I) and topoisomerase IIα (Top-IIα). nih.gov Docking studies and subsequent activity assays revealed that the C12-C13 double bond within the oleanane (B1240867) skeleton is a critical structural feature for the inhibitory activity against both enzymes. nih.gov Some of these synthesized analogs demonstrated dual inhibitory action and showed higher potency than established clinical drugs like camptothecin (B557342) (a Top-I inhibitor) and etoposide (B1684455) (a Top-IIα inhibitor) in in vitro assays. nih.gov
Beyond direct inhibition, oleanolic acid can modulate the cellular response to topoisomerase-targeting drugs. nih.govresearchgate.net When used in combination with the Top-I inhibitor camptothecin, oleanolic acid was found to alter the DNA damage response (DDR). nih.govresearchgate.net Specifically, it shifts the DNA repair mechanism from the high-fidelity homologous recombination pathway to the more error-prone single-strand annealing pathway. nih.govmdpi.com This modulation enhances the cytotoxic efficacy of camptothecin, leading to increased cancer cell death. nih.govresearchgate.net
Table 2: Modulation of Topoisomerase Enzymes by Oleanolic Acid
| Enzyme Target | Mechanism of Action | Key Findings | Citations |
|---|---|---|---|
| Topoisomerase I | Direct inhibition; Modulation of DNA damage response. nih.govnih.gov | OA derivatives show higher inhibitory activity than camptothecin; OA enhances camptothecin's efficacy by altering DNA repair pathways. nih.govnih.gov | nih.govnih.gov |
| Topoisomerase IIα | Direct inhibition by synthetic derivatives. nih.gov | OA derivatives show higher inhibitory activity than etoposide; The C12-C13 double bond is crucial for activity. nih.gov | nih.gov |
Impact on Metabolic Reprogramming (e.g., Purine Salvage Pathway)
A hallmark of cancer is the reprogramming of cellular metabolism to support rapid proliferation. Oleanolic acid has been shown to exert its anticancer effects by targeting these altered metabolic pathways, with a notable impact on the purine salvage pathway. nih.govnih.gov This pathway allows cells to recycle purine bases to synthesize nucleotides necessary for DNA and RNA synthesis. youtube.com
In preclinical studies using lung and breast cancer cells, administration of oleanolic acid was found to rapidly suppress the purine salvage pathway. nih.govnih.gov The underlying mechanism involves the selective targeting of superoxide dismutase 1 (SOD1) by oleanolic acid, which leads to an increase in reactive oxygen species (ROS). nih.govnih.gov The elevated ROS activates the AMPK/mTORC1 signaling pathway, which in turn stimulates macroautophagy. nih.govnih.gov This autophagic process leads to the lysosomal degradation of two key enzymes essential for the purine salvage pathway: hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and 5′-nucleotidase (5′-NT). nih.govnih.gov The resulting suppression of this pathway hinders DNA replication and arrests cell proliferation, highlighting a crucial metabolic target for the anticancer activity of oleanolic acid. nih.gov
Table 3: Oleanolic Acid's Impact on the Purine Salvage Pathway
| Initial Target | Key Mediators | Downstream Effect | Consequence for Cancer Cells | Citations |
|---|---|---|---|---|
| Superoxide Dismutase 1 (SOD1) | ↑ Reactive Oxygen Species (ROS) → Activation of AMPK/mTORC1 pathway → Macroautophagy | Lysosomal degradation of HGPRT and 5'-NT enzymes. | Suppression of the purine salvage pathway, leading to arrest of DNA replication and cell proliferation. | nih.govnih.gov |
MicroRNA Modulation (e.g., miR-122)
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and are often dysregulated in cancer, acting as either oncogenes or tumor suppressors. Oleanolic acid can influence cancer cell behavior by modulating the expression of specific miRNAs. nih.gov
A key example is its effect on microRNA-122 (miR-122), a liver-specific miRNA that is a well-established tumor suppressor in hepatocellular carcinoma (HCC). nih.gov Low levels of miR-122 are associated with HCC metastasis. nih.gov Studies have shown that oleanolic acid specifically increases the expression of miR-122 in HCC cell lines in a concentration-dependent manner. nih.gov
By upregulating miR-122, oleanolic acid effectively attenuates the migration and invasion capabilities of HCC cells. nih.gov This effect is linked to the modulation of proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. OA treatment was found to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as β-catenin, N-cadherin, and vimentin. nih.gov The anti-EMT effect of oleanolic acid was significantly weakened when miR-122 was knocked down, confirming that miR-122 is a critical mediator of this action. nih.gov
Table 4: Oleanolic Acid's Modulation of miR-122 in Hepatocellular Carcinoma
| Action of Oleanolic Acid | Target miRNA | Effect on miRNA | Downstream Molecular Changes | Cellular Outcome | Citations |
|---|
Mechanisms of Antidiabetic Action
Insulin (B600854) Sensitivity Enhancement and Hyperglycemia Reduction
Oleanolic acid demonstrates significant antidiabetic properties primarily through its ability to improve insulin sensitivity and control hyperglycemia. nih.gov In preclinical models of type 2 diabetes, oral administration of oleanolic acid effectively reversed high blood glucose levels. nih.gov A remarkable finding is that this glycemic control was sustained for several weeks even after the cessation of treatment, suggesting a lasting impact on glucose metabolism. nih.gov
The improvement in glucose tolerance and the reduction in blood glucose levels appear to be primarily due to enhanced insulin sensitivity in peripheral tissues, rather than an increase in insulin secretion alone. nih.gov One of the key mechanisms underlying this effect is the suppression of hepatic gluconeogenesis, the process by which the liver produces glucose. Oleanolic acid has been shown to achieve this by modulating the Akt/FoxO1 signaling pathway in the liver. nih.gov By improving the response of tissues to insulin, oleanolic acid helps to correct the fundamental issue of insulin resistance that characterizes type 2 diabetes. nih.gov
Protection of Pancreatic β-cell Function and Survival
In addition to improving insulin sensitivity, oleanolic acid exerts a protective effect on pancreatic β-cells, which are responsible for producing and secreting insulin. japsonline.comnih.gov The progressive failure and death of these cells are hallmarks of diabetes. nih.gov
Oleanolic acid has been shown to protect β-cells from lipotoxicity, a condition where high levels of fatty acids induce cellular dysfunction and apoptosis. nih.gov In diabetic mice, OA treatment inhibited β-cell apoptosis and improved their function. nih.gov The protective mechanism involves the activation of the Nrf2 signaling pathway via the upstream ERK signaling pathway. nih.gov Activated Nrf2 boosts the cell's antioxidant defenses, which in turn inhibits stress-related signaling (e.g., JNK phosphorylation) and mitochondrial apoptosis, thereby preserving β-cell mass and function. nih.gov
Furthermore, oleanolic acid directly enhances the insulin secretion capacity of β-cells. Studies have shown that it significantly increases insulin secretion at both basal and glucose-stimulated conditions in pancreatic cell lines and isolated rat islets. documentsdelivered.comnih.gov Chronic treatment with oleanolic acid also leads to an increase in total cellular insulin content by upregulating insulin mRNA levels. documentsdelivered.comnih.gov
Table 5: Antidiabetic Mechanisms of Oleanolic Acid
| Antidiabetic Action | Mechanism | Key Molecular Events | Outcome | Citations |
|---|---|---|---|---|
| Hyperglycemia Reduction | Enhancement of insulin sensitivity in peripheral tissues. nih.gov | Suppression of hepatic gluconeogenesis via the Akt/FoxO1 pathway. nih.gov | Sustained reduction of blood glucose levels and improved glucose tolerance. nih.gov | nih.gov |
| β-cell Protection | Protection against lipotoxicity-induced apoptosis. nih.gov | Activation of ERK-Nrf2 signaling, leading to enhanced antioxidant defense and inhibition of mitochondrial apoptosis. nih.gov | Preservation of β-cell function and survival. nih.gov | nih.gov |
| Enhanced Insulin Secretion | Direct stimulation of β-cells. documentsdelivered.comnih.gov | Increased insulin gene expression and protein content. documentsdelivered.comnih.gov | Enhanced glucose-stimulated insulin secretion (GSIS). documentsdelivered.comnih.gov | documentsdelivered.comnih.gov |
Inhibition of Gluconeogenesis
Oleanolic acid has demonstrated a significant capacity to suppress hepatic gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate sources. nih.govnih.gov This inhibitory action is a key component of its antihyperglycemic effects observed in preclinical studies. nih.gov In a study involving type-2 diabetic mice, oral administration of oleanolic acid for two weeks led to a reversal of hyperglycemia by approximately 60%. nih.gov This effect was sustained for four weeks even after treatment cessation, suggesting a lasting impact on glucose metabolism. nih.gov The reduction in hyperglycemia was not attributed to changes in food intake or increased glucose influx into peripheral tissues like muscle and adipose tissue. nih.gov Instead, the primary mechanism appears to be the direct suppression of glucose production in the liver. nih.govnih.gov Oleanolic acid achieves this by down-regulating the expression of key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govnih.gov
Modulation of Glucose-6-Phosphatase and FOXO1
The regulatory effects of oleanolic acid on gluconeogenesis are mediated through specific signaling pathways within the liver. nih.gov A crucial target is the Akt/FOXO1 axis, which plays a central role in controlling the transcription of gluconeogenic genes. nih.govnih.gov Preclinical studies have shown that treatment with oleanolic acid leads to a significant increase in the phosphorylation of both Akt (also known as protein kinase B) and the forkhead box protein O1 (FOXO1). nih.govnih.gov
Phosphorylation of FOXO1 by Akt leads to its exclusion from the nucleus, thereby preventing it from activating the transcription of target genes, most notably G6PC, which encodes for the catalytic subunit of glucose-6-phosphatase (G6Pase). nih.gov Research in diabetic mouse models revealed that the increased phosphorylation of Akt and FOXO1 following oleanolic acid treatment was significantly correlated with the down-regulation of G6Pase expression. nih.gov By inhibiting G6Pase, the final enzyme in the gluconeogenic pathway, oleanolic acid effectively reduces the rate of hepatic glucose output. nih.govnih.gov This modulation of the Akt/FOXO1/G6Pase pathway is considered a primary mechanism for its sustained antihyperglycemic action. nih.govnih.gov
Table 1: Effect of Oleanolic Acid on Hepatic Gluconeogenesis Regulators in Diabetic Mice
| Parameter | Observation after Oleanolic Acid Treatment | Significance | Reference |
|---|---|---|---|
| Akt Phosphorylation | Significantly Increased | Activation of insulin signaling pathway | nih.gov |
| FOXO1 Phosphorylation | Significantly Increased | Inhibition of transcriptional activity | nih.gov |
| Glucose-6-Phophatase Expression | Significantly Down-regulated | Decreased hepatic glucose production | nih.gov |
Impact on Advanced Glycation End Products (AGEs)
Advanced glycation end products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. nih.govyoutube.com They are implicated in the pathogenesis of various diseases, including diabetic complications. nih.govnih.gov Oleanolic acid has shown potential in mitigating the detrimental effects of AGEs. nih.gov In preclinical models of diabetic nephropathy, oleanolic acid administration was found to reduce the renal levels of N-(carboxymethyl) lysine, a major AGE. nih.gov This reduction was associated with an improvement in kidney function, highlighting the compound's ability to counteract AGE-related damage. nih.gov The formation of AGEs is a natural part of metabolism but can be accelerated in hyperglycemic conditions. nih.gov These products contribute to pathology through mechanisms like protein cross-linking, inducing oxidative stress, and promoting inflammation. nih.govnih.gov
Activation of M3 Muscarinic Receptors and G Protein-Coupled Bile Acid Receptor
The molecular actions of oleanolic acid also extend to cell surface receptors that influence metabolic processes. It has been demonstrated to activate the G protein-coupled bile acid receptor TGR5 (also known as GPBAR1). nih.gov Activation of TGR5 by oleanolic acid contributes to its glucose-lowering effects. nih.gov TGR5 is expressed in various tissues, including enteroendocrine L-cells, where its activation stimulates the release of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves glucose homeostasis. While some bile acids are known to interact with M3 muscarinic receptors, current preclinical research on oleanolic acid has primarily highlighted its activity on the TGR5 receptor rather than demonstrating a direct, functional interaction with M3 muscarinic receptors. nih.gov
Mechanisms of Antimicrobial Action (Preclinical)
Antibacterial Activity
Oleanolic acid exhibits a broad spectrum of antibacterial properties, with numerous preclinical studies demonstrating its efficacy against a range of bacterial pathogens. nih.govfrontiersin.orgscienceopen.com Its activity is particularly pronounced against Gram-positive bacteria. frontiersin.org Studies have reported its effectiveness against species such as Streptococcus mutans, a key agent in dental caries, and various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgscienceopen.com
The mechanisms underlying its antibacterial action are multifaceted. Research has shown that oleanolic acid can inhibit the synthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.net In S. mutans, it was found to significantly inhibit the expression of most genes related to peptidoglycan biosynthesis. researchgate.net Furthermore, oleanolic acid has been observed to affect bacterial gene expression related to biofilm formation and cell autolysis. frontiersin.org It can also induce a heat-shock response in some bacteria, such as Escherichia coli, indicating it acts as a stress-inducing agent. frontiersin.org
Inhibition of Bacterial Enzymes (e.g., β-Lactamases, Hemolysins)
A significant mechanism of oleanolic acid's antimicrobial action is its ability to inhibit key bacterial enzymes that contribute to antibiotic resistance and virulence. nih.govnih.gov
β-Lactamases: Oleanolic acid has been identified as an effective inhibitor of β-lactamases, the enzymes produced by bacteria to degrade β-lactam antibiotics like penicillin and cephalosporins. nih.govresearchgate.net It has shown significant inhibitory activity against several important β-lactamases, including carbapenemases such as NDM-1, KPC-2, and VIM-1 in Enterobacteriaceae, as well as the β-lactamase N1 in S. aureus. nih.govnih.gov This inhibition restores the efficacy of β-lactam antibiotics, demonstrating a synergistic effect when used in combination against resistant bacteria. nih.govresearchgate.net
Hemolysins: In addition to targeting resistance enzymes, oleanolic acid also inhibits virulence factors like hemolysins. nih.gov It significantly inhibits the activity of α-hemolysin (Hla), a potent toxin secreted by S. aureus that forms pores in host cell membranes. nih.govnih.gov The proposed mechanism involves the direct binding of oleanolic acid to Hla, which hinders the oligomerization of the toxin monomers, a critical step for pore formation. nih.gov This anti-hemolysin activity provides systemic protection in preclinical infection models. nih.govnih.gov
Table 2: Bacterial Enzymes Inhibited by Oleanolic Acid in Preclinical Studies
| Enzyme Class | Specific Enzyme(s) Inhibited | Bacterial Source | Reference |
|---|---|---|---|
| β-Lactamases | NDM-1, KPC-2, VIM-1 | Enterobacteriaceae (e.g., E. coli) | nih.gov, researchgate.net, nih.gov |
| β-Lactamase N1 | Staphylococcus aureus | nih.gov, researchgate.net, nih.gov | |
| Hemolysins | α-Hemolysin (Hla) | Staphylococcus aureus | nih.gov, nih.gov |
Antiviral Activity (e.g., Anti-influenza, Anti-HIV, Anti-HCV)
Oleanolic acid and its derivatives have exhibited notable antiviral properties against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). nih.govnih.gov The antiviral mechanisms are varied and target different stages of the viral life cycle.
For influenza A virus (IAV), a derivative of oleanolic acid, referred to as OA-10, has shown significant antiviral activity against multiple subtypes, including H1N1, H5N1, H9N2, and H3N2. nih.gov The 50% effective concentration (EC50) values for OA-10 ranged from 6.7 to 19.6 μM. nih.gov
In the context of HIV, derivatives of oleanolic acid have been shown to inhibit HIV-1 replication in acutely infected H9 cells. nih.gov Certain 3-O-acyl-ursolic acid derivatives, structurally related to oleanolic acid, have demonstrated potent anti-HIV activity with an EC50 value as low as 0.31 µM. nih.gov
Regarding HCV, oleanolic acid and its isomer, ursolic acid, have been identified as active compounds that can suppress the replication of HCV genotype 1b and the JFH1 virus of genotype 2a. nih.gov Their anti-HCV action is partly attributed to the noncompetitive inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp). nih.gov
A key mechanism of the anti-influenza activity of oleanolic acid derivatives is the inhibition of viral entry into host cells. nih.govnih.gov The influenza virus hemagglutinin (HA) protein is a critical component for viral attachment and subsequent fusion with the host cell membrane, making it a prime target for antiviral drugs. nih.govexplorationpub.com
An oleanolic acid derivative, OA-10, has been found to inhibit the replication of the H5N1 influenza A virus primarily by blocking the conformational changes in the HA2 subunit of the hemagglutinin protein. nih.gov These conformational changes are essential for the fusion of the virus with the endosomal membrane of the host cell. nih.gov Molecular docking analyses suggest that OA-10 binds to a cavity in the stem region of the hemagglutinin protein. nih.govnih.gov
Furthermore, OA-10 has been shown to inhibit acid-induced hemolysis in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 26 µM. nih.govnih.gov It also weakly inhibits the adsorption of H5 HA to chicken erythrocytes at higher concentrations. nih.gov Surface plasmon resonance (SPR) analysis confirmed a direct interaction between OA-10 and hemagglutinin. nih.gov
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
Oleanolic acid has demonstrated direct antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govmicrobiologyresearch.org Studies have shown its effectiveness against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govnih.govmicrobiologyresearch.org
The minimum inhibitory concentration (MIC) of oleanolic acid against the standard H37Rv strain of M. tuberculosis is reported to be 50 µg/mL. nih.govtandfonline.com For drug-sensitive clinical isolates, the MICs range from 50-100 µg/mL, while for drug-resistant isolates, the range is 100-200 µg/mL. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Oleanolic acid is also effective against monoresistant strains, including those resistant to isoniazid (B1672263), rifampicin (B610482), and ethambutol (B1671381), with a MIC of 25 µg/mL. nih.gov
In vitro studies have shown that a mixture of oleanolic acid and ursolic acid exhibits synergistic activity against M. tuberculosis. nih.gov Furthermore, in a macrophage cell line model, oleanolic acid, both alone and in combination with ursolic acid, was effective against intracellular mycobacteria, including a multidrug-resistant (MDR) clinical isolate. nih.gov
A significant aspect of oleanolic acid's potential in tuberculosis treatment is its synergistic interaction with first-line anti-tuberculosis drugs. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This synergy is particularly pronounced against drug-resistant strains of M. tuberculosis.
Studies have demonstrated favorable synergistic effects when oleanolic acid is combined with isoniazid (INH), rifampicin (RMP), or ethambutol (EMB). nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The fractional inhibitory concentration (FIC) indices for these combinations against six drug-resistant strains were found to be in the following ranges:
OA + INH: 0.121–0.347 nih.govmicrobiologyresearch.org
OA + RMP: 0.113–0.168 nih.govmicrobiologyresearch.org
OA + EMB: 0.093–0.266 nih.govmicrobiologyresearch.org
These low FIC indices indicate a strong synergistic interaction. For drug-sensitive strains, the combinations displayed either synergy or no interaction, with no antagonism observed for any of the tested strains. nih.govmicrobiologyresearch.org
Table 2: Antimycobacterial Activity and Synergy of Oleanolic Acid
| Mycobacterium tuberculosis Strain | Oleanolic Acid MIC (µg/mL) | Combination Drug | FIC Index Range |
| H37Rv (drug-sensitive) | 50 | - | - |
| Drug-sensitive clinical isolates | 50-100 | - | - |
| Drug-resistant clinical isolates | 100-200 | - | - |
| Isoniazid-resistant | 25 | Isoniazid | 0.121–0.347 |
| Rifampicin-resistant | 25 | Rifampicin | 0.113–0.168 |
| Ethambutol-resistant | 25 | Ethambutol | 0.093–0.266 |
Mechanisms of Hepatoprotective Action
Oleanolic acid is recognized for its hepatoprotective properties, which are mediated through various mechanisms, including the modulation of key enzyme systems in the liver. nih.govhebmu.edu.cn
Modulation of Cytochrome P450 Enzymes
One of the significant hepatoprotective mechanisms of oleanolic acid involves its ability to modulate the activity of cytochrome P450 (CYP) enzymes in human liver microsomes. nih.govnih.govresearchgate.net These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs and toxins.
Research has shown that oleanolic acid can competitively inhibit certain CYP isoforms. Specifically, it inhibits CYP1A2-catalyzed phenacetin (B1679774) O-deethylation and CYP3A4-catalyzed midazolam 1-hydroxylation. nih.govresearchgate.net CYP3A4 is a major enzyme responsible for the metabolism of a large percentage of clinically used drugs. researchgate.net The inhibitory concentration (IC50) and inhibition constant (Ki) values for oleanolic acid against these enzymes have been determined in human liver microsomes.
Conversely, studies have also shown that CYP3A4 can metabolize oleanolic acid. mdpi.com Human CYP3A4 was found to be active in the regioselective hydroxylation of oleanolic acid to produce 4-epi-hederagenin. mdpi.com This metabolic process is important for understanding the bioavailability and potential interactions of oleanolic acid.
The modulation of CYP enzymes by oleanolic acid, particularly the inhibition of CYP1A2, may contribute to its anti-inflammatory and anticancer activities. nih.govresearchgate.net
Table 3: Modulation of Cytochrome P450 Enzymes by Oleanolic Acid
| Cytochrome P450 Isoform | Effect of Oleanolic Acid | IC50 (µM) | Ki (µM) |
| CYP1A2 | Competitive Inhibition | 143.5 | 74.2 |
| CYP3A4 | Competitive Inhibition | 78.9 | 41.0 |
| CYP2C19 | No or weak inhibition | - | - |
Nrf2-Independent Cytoprotective Mechanisms
While the activation of the Nrf2 pathway is a significant component of oleanolic acid's protective effects, evidence from preclinical models demonstrates that it also employs Nrf2-independent mechanisms to shield cells from damage. nih.govnih.gov Studies involving acetaminophen-induced hepatotoxicity have been particularly insightful. In these models, oleanolic acid provided protection against liver injury in both wild-type and Nrf2-null mice. nih.govnih.gov Although the protective effect was more pronounced in the presence of functional Nrf2, its efficacy in Nrf2-null mice points to the existence of alternative protective pathways. nih.govnih.gov
One of the identified Nrf2-independent mechanisms is the induction of other cytoprotective genes, such as metallothionein. nih.gov This indicates that oleanolic acid's protective profile is multifaceted, not relying on a single molecular target. nih.gov These findings establish oleanolic acid as a molecule with a broader mechanism of action than solely an Nrf2 activator, though further research is needed to fully delineate all the contributing Nrf2-independent pathways. nih.gov
Regulation of Bile Acid Homeostasis (e.g., FXR binding, CYP7A1 suppression)
Oleanolic acid has been shown to interact with pathways that regulate bile acid homeostasis, a process critical for liver function. The Farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestines, is a master regulator of this process. nih.govfrontiersin.org FXR activation controls the synthesis and transport of bile acids, in part by suppressing the gene CYP7A1, which encodes the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govnih.govresearchgate.net
In preclinical studies, long-term administration of oleanolic acid has been associated with cholestatic liver injury, highlighting its potent effects on bile acid metabolism. nih.gov The molecular signaling of FXR is implicated in this outcome. nih.gov FXR activation typically leads to the suppression of bile acid synthesis enzymes like Cyp7a1, often mediated through pathways involving the small heterodimer partner (SHP) in the liver or fibroblast growth factor 15/19 (FGF15/19) from the intestine. nih.govnih.gov The interaction of oleanolic acid with this regulatory network is complex, and studies using FXR knockout mice aim to further clarify the precise role of FXR in mediating the compound's effects on bile acid homeostasis. nih.gov
Interactive Table: Key Regulators in Bile Acid Homeostasis
| Regulator | Function | Role in Homeostasis |
| FXR | Nuclear receptor that acts as a sensor for bile acids. | Plays a pivotal role in the feedback repression of bile acid synthesis and regulates transport proteins. nih.govfrontiersin.org |
| CYP7A1 | The rate-limiting enzyme in the classic bile acid synthesis pathway. | Its expression is suppressed by activated FXR, thereby reducing the production of new bile acids. nih.govescholarship.org |
| SHP | A negative nuclear receptor induced by FXR activation in the liver. | Inhibits the transcription of CYP7A1 and CYP8B1 genes. researchgate.netescholarship.org |
| FGF15/19 | A hormone induced in the intestine by FXR activation. | Travels to the liver to suppress CYP7A1 expression. nih.gov |
Mechanisms of Neuroprotective Action
Oleanolic acid demonstrates significant neuroprotective potential through various mechanisms that collectively combat neuroinflammation and oxidative stress. nih.goven-journal.org It has been identified as a promising agent for mitigating neuronal damage associated with neurodegenerative conditions like Alzheimer's disease and ischemic stroke. en-journal.orgbohrium.com
Modulation of Microglial Cell Activation
A key aspect of oleanolic acid's neuroprotective effect is its ability to modulate the activation of microglia, the resident immune cells of the central nervous system. nih.govmdpi.com While microglial activation is a necessary response to restore brain homeostasis, chronic overactivation contributes to neuroinflammation and neuronal damage. nih.govmdpi.comnih.gov In preclinical studies using BV2 microglial cells stimulated with lipopolysaccharide (LPS), pretreatment with oleanolic acid was shown to attenuate cellular activation. nih.govnih.gov This includes inhibiting the morphological changes that microglia undergo when they become activated. nih.gov By reducing this microglial reaction, oleanolic acid helps protect neurons from the damaging effects of chronic neuroinflammation. nih.gov
Regulation of Cytokine Release in Neural Tissues
Activated microglia release a host of inflammatory mediators, including pro-inflammatory cytokines, that can be toxic to neurons. mdpi.com Oleanolic acid directly counteracts this by regulating the production and release of these molecules in neural tissues. nih.govresearchgate.net Research has shown that oleanolic acid inhibits the release of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) from activated microglial cells. nih.govnih.gov This effect is associated with the downregulation of the genes that code for these pro-inflammatory cytokines. nih.gov
Influence on Antioxidant Defense Systems in Neurological Models
Oleanolic acid reinforces the brain's endogenous antioxidant defenses to combat oxidative stress, a major contributor to neuronal damage. nih.govnih.gov While not a direct free radical scavenger itself, it reduces the cellular oxidative stress response. nih.gov One proposed mechanism involves the upregulation of Nrf2, a transcription factor that increases the expression of multiple antioxidant enzymes and the synthesis of glutathione. nih.gov In neurological models, oleanolic acid has been shown to decrease the activity of inducible nitric oxide synthase (iNOS) in microglial cells and neuronal nitric oxide synthase (nNOS), thereby reducing the production of nitric oxide, a reactive oxygen species. nih.gov This reinforcement of the antioxidant system helps protect neurons from oxidative damage triggered by inflammation and other insults. nih.govacmcasereport.org
Interactive Table: Neuroprotective Effects of Oleanolic Acid
| Mechanism | Model System | Observed Effect | Reference |
| Microglial Modulation | LPS-activated BV2 microglial cells | Attenuated cellular activation. | nih.govnih.gov |
| Cytokine Regulation | LPS-activated BV2 microglial cells | Inhibited release of IL-1β, IL-6, and TNF-α. | nih.gov |
| Antioxidant Defense | Hypoxic brain models | Reduced activity of nNOS and iNOS. | nih.gov |
| Antioxidant Defense | Aluminium chloride-induced toxicity | Reversed cerebellar degeneration by modulating oxidative stress molecules. | acmcasereport.org |
Other Investigated Preclinical Mechanisms
Beyond its cytoprotective and neuroprotective roles, research has uncovered a range of other preclinical mechanisms of action for oleanolic acid. These diverse activities highlight its potential as a multifunctional therapeutic agent.
Anti-Tumor and Anti-Cancer Activity: Oleanolic acid and its derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy. nih.gov The mechanisms are varied and can involve the upregulation of tumor suppressor proteins and the modulation of critical signaling pathways. nih.govnih.gov It also exhibits anti-angiogenesis properties, inhibiting the formation of new blood vessels that tumors need to grow. nih.gov
Induction of Neural Stem Cell (NSC) Differentiation: Oleanolic acid has been found to be an effective inducer for the differentiation of neural stem cells into neurons. nih.gov This action appears to be at least partially dependent on the transcription factor Nkx-2.5. nih.gov This suggests a potential role in regenerative medicine for the central nervous system. nih.gov
Cardiovascular Effects: In rat models of glucocorticoid-induced hypertension, oleanolic acid prevented a significant increase in systolic blood pressure. nih.gov This anti-hypertensive effect may be linked to its ability to promote the release of nitric oxide (NO), a key molecule in cardiovascular regulation. nih.gov
Wound Healing and Cell Migration: Oleanolic acid can enhance the migration of epithelial cells, a crucial process in wound healing. um.es This effect is correlated with the activation of the MAP kinase signaling pathway. um.es
Antihypertensive Mechanisms
The blood pressure-lowering effects of oleanolic acid have been investigated in several preclinical models, with research pointing towards multiple underlying mechanisms, including modulation of lipid metabolism and potentially indirect effects on nitric oxide (NO) pathways.
In spontaneously hypertensive rats (SHRs), a model for essential hypertension, treatment with oleanolic acid has been shown to mediate its antihypertensive activity by downregulating key enzymes involved in lipid metabolism. nih.gov Specifically, OA treatment led to a reduction in the mRNA and protein levels of secretory phospholipase A2 (sPLA2) and fatty acid synthase (FAS). nih.gov This intervention resulted in significant improvements in blood pressure and corrected abnormalities in lipid profiles, such as elevated levels of lysophosphatidylcholine (B164491) and triglycerides in the liver. nih.gov
While some studies have reported that OA prevents hypertension through antioxidant and nitric oxide (NO)-releasing actions, other research has sought to clarify the direct involvement of NO. nih.gov In studies using N(ω)-nitro-L-arginine methyl ester (L-NAME) to induce hypertension by blocking NO synthesis, oleanolic acid demonstrated a capacity to prevent the progression of high blood pressure. nih.govresearchgate.net However, in this model, OA did not significantly affect the levels of NO metabolites. nih.govresearchgate.net This suggests that its antihypertensive effect in NO-dependent hypertension is not primarily due to direct NO release or prevention of NO inhibition. nih.gov Instead, the protective mechanisms in this context are attributed to its diuretic, nephroprotective, and antioxidant effects. nih.govresearchgate.net
Table 1: Research Findings on Antihypertensive Mechanisms of Oleanolic Acid
| Model | Key Findings | Implied Mechanism | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | Downregulated mRNA and protein levels of sPLA2 and FAS; improved blood pressure and lipid profiles. | Regulation of lipid metabolism. | nih.gov |
Gastroprotective Mechanisms
Preclinical studies have demonstrated that oleanolic acid possesses significant gastroprotective properties, acting through various mechanisms to protect the gastric mucosa from injury.
In models of gastric lesions induced by agents such as ethanol (B145695), aspirin (B1665792), and pylorus ligature in rats, oral administration of oleanolic acid effectively inhibited the formation of ulcers. nih.govdntb.gov.ua Its efficacy was found to be comparable to that of conventional drugs like ranitidine (B14927) in the pylorus ligature and aspirin models. nih.gov In the ethanol-induced gastric lesion model, OA exhibited a dose-dependent protective effect. nih.gov The gastroprotective mechanisms are multifactorial. Research suggests that the protective activity is associated with the roles of endogenous nitric oxide (NO) and prostaglandins. nih.gov The involvement of NO is further supported by findings that the gastroprotective effect of some compounds is partially reduced in the presence of L-NAME, a blocker of NO synthesis. frontiersin.org Additional mechanisms include the involvement of sulfhydryl groups and the activation of ATP-sensitive potassium (KATP) channels. nih.gov Ethanol-induced gastric ulcers are linked to oxidative stress, which elevates levels of malondialdehyde (MDA), and inflammation mediated by factors like nuclear factor kappa B (NF-κB). mdpi.com
Table 2: Research Findings on Gastroprotective Mechanisms of Oleanolic Acid
| Model | Inducing Agent | Key Findings | Implied Mechanism | Reference |
|---|---|---|---|---|
| Rat | Pylorus Ligature, Aspirin | Inhibited gastric lesion formation; effect comparable to ranitidine. | Anti-ulcer activity. | nih.govdntb.gov.ua |
| Rat | Ethanol | Showed dose-dependent inhibition of gastric lesions. | Cytoprotection. | nih.gov |
Osteoprotective Mechanisms
Oleanolic acid has demonstrated bone-protective effects in preclinical models of osteoporosis, primarily by influencing bone cell activity and modulating mineral metabolism pathways.
In ovariectomized (OVX) mice and rats, a common model for postmenopausal osteoporosis, oleanolic acid treatment has been shown to prevent bone loss. nih.govnih.gov It significantly increased bone mineral density and improved the micro-architectural properties of bone. nih.gov One key mechanism is the modulation of vitamin D metabolism. nih.gov OA was found to increase the levels of 1,25(OH)₂D₃, the active form of vitamin D, and upregulate the renal expression of CYP27B1 mRNA, the enzyme responsible for synthesizing active vitamin D. nih.gov Concurrently, it suppressed the expression of CYP24A1, the enzyme that catabolizes active vitamin D. nih.gov
Furthermore, oleanolic acid directly impacts bone cells. It increases the number of osteoblasts, the cells responsible for bone formation, and enhances the protein levels of osteocalcin (B1147995) and runt-related protein 2 (Runx2) in vivo. nih.gov In vitro, OA facilitates the osteoblastic differentiation of bone mesenchymal stem cells (bMSCs). nih.gov Gene expression analysis in these models revealed that OA could rescue the dysregulation of genes involved in the Notch signaling pathway, which is crucial for bone metabolism. nih.gov
Table 3: Research Findings on Osteoprotective Mechanisms of Oleanolic Acid
| Model | Key Findings | Implied Mechanism | Reference |
|---|---|---|---|
| Ovariectomised (OVX) Mice & Aged Female Rats | Increased bone mineral density; improved bone micro-architecture; increased active vitamin D levels. | Modulation of vitamin D metabolism via regulation of CYP27B1 and CYP24A1 expression. | nih.gov |
Immunomodulatory Mechanisms
Oleanolic acid exerts immunomodulatory effects by influencing inflammatory pathways and directly interacting with immune cell receptors. nih.gov These actions have been observed in various preclinical models, particularly those related to inflammation and autoimmune conditions.
A significant aspect of its immunomodulatory function is the suppression of pro-inflammatory cytokines. nih.gov In models of neuroinflammation, oleanolic acid treatment has been shown to decrease the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, as well as chemokines like CCL-5, CXCL-9, and CXCL-10. nih.gov This is associated with the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov
A more specific molecular mechanism has been identified through its interaction with integrins on immune cells. Oleanolic acid functions as an allosteric agonist of integrin αM (also known as CD11b), which is highly expressed on macrophages. frontiersin.org It binds to the αM-I domain of the integrin, inducing a conformational change that leads to the clustering of integrin αM on the macrophage surface. frontiersin.org This action suggests that oleanolic acid can modulate macrophage function and chronic inflammatory responses through a specific receptor-mediated pathway. frontiersin.org
Table 4: Research Findings on Immunomodulatory Mechanisms of Oleanolic Acid
| Model System | Key Findings | Implied Mechanism | Reference |
|---|---|---|---|
| Neuroinflammation Models | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (CCL-5, CXCL-9, CXCL-10). | Suppression of the NF-κB signaling pathway. | nih.gov |
Therapeutic Potential of Oleanolic Acid and Derivatives in Preclinical Research
Preclinical Efficacy in Disease Models (In Vitro and In Vivo)
Inflammatory Conditions (e.g., Ulcerative Colitis, Acute Ear Edema)
Oleanolic acid and its derivatives have demonstrated notable anti-inflammatory effects in preclinical models of inflammatory conditions.
In a mouse model of ulcerative colitis (UC) induced by dextran (B179266) sulfate (B86663) sodium (DSS), oleanolic acid administered at 5-10 mg/kg per day was found to restore the balance of Th17/Treg cells and inhibit the NF-κB signaling pathway, thereby reducing colonic inflammation. wjgnet.com A derivative, oleanolic acid 28-O-β-D-glucopyranoside (OAG), also showed significant anti-UC activity in both LPS-induced Caco-2 cells and DSS-induced mice models. nih.gov OAG was observed to alleviate UC symptoms by mitigating weight loss, reducing the disease activity index (DAI) score, and increasing colon length. nih.gov Furthermore, it inhibited the inflammatory response, enhanced the intestinal epithelial barrier function, and rebalanced the gut microbiome. nih.gov Nanoparticle formulations of oleanolic acid have also been shown to effectively alleviate DSS-induced colitis in mice, with therapeutic outcomes superior to free OA. tandfonline.com These nanoparticles were found to reduce oxidative stress and inflammation by downregulating pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. tandfonline.com
In a mouse model of acute ear edema , a diamine-PEGylated oleanolic acid derivative (OADP) markedly suppressed edema and reduced ear thickness. nih.gov The anti-inflammatory effect of EMM (ethanolic extract of Myagropsis myagroides), which contains anti-inflammatory compounds, was evaluated in a phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced ear edema model in mice. nih.gov Pre-administration of EMM at 90 μ g/ear significantly inhibited the PMA-induced ear edema. nih.gov
Preclinical Studies of Oleanolic Acid in Inflammatory Conditions
| Condition | Model | Compound | Key Findings | Reference |
|---|---|---|---|---|
| Ulcerative Colitis | DSS-induced mice | Oleanolic Acid | Restored Th17/Treg balance; Inhibited NF-κB signaling. | wjgnet.com |
| Ulcerative Colitis | LPS-induced Caco-2 cells; DSS-induced mice | Oleanolic acid 28-O-β-D-glucopyranoside (OAG) | Alleviated UC symptoms; Inhibited inflammatory response; Enhanced intestinal barrier. | nih.gov |
| Ulcerative Colitis | DSS-induced mice | Oleanolic Acid Nanoparticles | Alleviated colitis symptoms; Reduced oxidative stress and inflammation. | tandfonline.com |
| Acute Ear Edema | Mouse model | Diamine-PEGylated oleanolic acid (OADP) | Markedly suppressed edema and reduced ear thickness. | nih.gov |
| Acute Ear Edema | PMA-induced mice | Ethanolic extract of Myagropsis myagroides (EMM) | Significantly inhibited ear edema. | nih.gov |
Various Cancer Types (e.g., Liver, Lung, Breast, Pancreatic, Osteosarcoma)
The antitumor potential of oleanolic acid and its derivatives has been extensively investigated across a range of cancer types.
For liver cancer , oleanolic acid has been shown to inhibit hepatocellular carcinoma (HCC) tumors in mice. nih.gov It has also demonstrated the potential to overcome sorafenib (B1663141) resistance in HCC by inhibiting the invasive and migratory capabilities of resistant cells. xiahepublishing.comnih.gov Synthetic derivatives of OA have also shown potent antitumor activities in rodent cancer models. nih.gov A new OA derivative, K73-03, was found to induce apoptosis in liver cancer cells by inhibiting the JAK2/STAT3 and NF-κB/P65 pathways. nih.gov
In preclinical models of lung cancer , oleanolic acid repressed cancer cell proliferation and colony growth in a dose-dependent manner in A549, Hop62, and Hop92 lung cancer cell lines. nih.gov A synthetic derivative, CDDO-Me, was also found to inhibit lung carcinogenesis in a mouse model. nih.gov
Similarly, in breast cancer cell lines (MDA-MB-231 and MCF-7), oleanolic acid inhibited cell proliferation and colony growth. nih.gov Nanoparticles of a synthetic derivative, CDDO-Me, were shown to inhibit the growth of 4T1 breast cancer in mice. nih.gov
Regarding pancreatic cancer , oleanolic acid has been found to inhibit cell proliferation and induce apoptosis in Panc-28 cells. nih.govspandidos-publications.com It can also enhance the antitumor activity of the chemotherapy drug 5-fluorouracil (B62378). spandidos-publications.com Combination therapy of oleanolic acid with doxorubicin (B1662922) has been shown to have a more profound anticancer effect on PANC-1 cells than either drug alone. bohrium.com A derivative of OA, K73-03, was identified as a potent inhibitor of the EGFR/Akt pathway in pancreatic cancer cells. researchgate.net
In the context of osteosarcoma , oleanolic acid has been reported to inhibit osteosarcoma cell proliferation, migration, and invasion by suppressing the SOX9/Wnt1 signaling pathway. nih.govresearchgate.netgreenmedinfo.comx-mol.com It also induces apoptosis in osteosarcoma cells by inhibiting the Notch signaling pathway. nih.gov
Preclinical Studies of Oleanolic Acid in Various Cancer Types
| Cancer Type | Model | Compound | Key Findings | Reference |
|---|---|---|---|---|
| Liver Cancer | Hepatocellular Carcinoma (HCC) mouse model | Oleanolic Acid | Inhibited HCC tumor growth. | nih.gov |
| Liver Cancer | Sorafenib-resistant Huh7 and HepG2 cells | Oleanolic Acid | Inhibited invasion and migration; Restored sorafenib sensitivity. | xiahepublishing.comnih.gov |
| Lung Cancer | A549, Hop62, Hop92 cell lines | Oleanolic Acid | Repressed cell proliferation and colony growth. | nih.gov |
| Breast Cancer | MDA-MB-231, MCF-7 cell lines; 4T1 mouse model | Oleanolic Acid, CDDO-Me nanoparticles | Inhibited cell proliferation and tumor growth. | nih.govnih.gov |
| Pancreatic Cancer | Panc-28 cells | Oleanolic Acid | Inhibited proliferation and induced apoptosis; Potentiated 5-fluorouracil effects. | nih.govspandidos-publications.com |
| Pancreatic Cancer | PANC-1 cells | Oleanolic Acid and Doxorubicin | Combination therapy showed enhanced anticancer effects. | bohrium.com |
| Osteosarcoma | KHOS, U2OS cell lines | Oleanolic Acid | Inhibited cell proliferation, migration, and invasion by suppressing SOX9/Wnt1 signaling. | nih.gov |
| Osteosarcoma | Osteosarcoma cells | Oleanolic Acid | Induced apoptosis by inhibiting Notch signaling. | nih.gov |
Diabetic Complications
Oleanolic acid has shown promise in ameliorating complications associated with diabetes in various preclinical models.
In streptozotocin (B1681764) (STZ)-induced diabetic rats, administration of oleanolic acid was found to reverse the adverse effects of diabetes, including normalizing hyperglycemia and decreasing markers of inflammation and oxidative damage. tandfonline.com Studies on diet-induced pre-diabetic rat models have also shown that oleanolic acid can lower the risks of developing cardiovascular diseases by improving dyslipidemia, reducing oxidative stress, hypertension, and low-grade inflammation. nih.gov Furthermore, oleanolic acid administration, both with and without dietary intervention, resulted in a significant decrease in glycated hemoglobin (HbA1c) concentrations. mdpi.com It is suggested that oleanolic acid enhances insulin (B600854) sensitivity and glucose uptake, and suppresses hepatic glucose production, potentially by modulating the IRS/PI3K/Akt/FoxO1 signaling pathway and regulating MAPK pathways to mitigate oxidative stress. nih.gov
Preclinical Studies of Oleanolic Acid in Diabetic Complications
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | Oleanolic Acid | Reversed adverse effects of diabetes; Normalized hyperglycemia; Decreased inflammation and oxidative damage markers. | tandfonline.com |
| Diet-induced pre-diabetic rats | Oleanolic Acid | Lowered risks of cardiovascular diseases; Ameliorated dyslipidemia, oxidative stress, hypertension, and inflammation. | nih.gov |
| Diet-induced pre-diabetic rats | Oleanolic Acid | Significantly decreased HbA1c concentrations. | mdpi.com |
| Insulin-resistant animal models | Oleanolic Acid | Enhanced insulin sensitivity and glucose uptake; Suppressed hepatic glucose production. | nih.gov |
Infectious Diseases
The therapeutic potential of oleanolic acid and its derivatives extends to infectious diseases, with demonstrated antibacterial and antiviral activities.
Oleanolic acid has shown activity against various bacteria. It is highly active against Enterococcus faecalis and moderately active against strains of Staphylococcus aureus. nih.gov It has also exhibited significant effects against the Mycobacterium tuberculosis H37Rv strain. nih.gov In a study on periodontopathic bacteria, oleanolic acid was found to significantly decrease the proportion of Porphyromonas gingivalis in a dose-dependent manner. mdpi.com The antibacterial mechanism is thought to involve impacting the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. mdpi.com
In terms of antiviral activity, oleanolic acid has shown potent effects against both ACV-sensitive and -resistant Herpes Simplex Virus type 1 (HSV-1) and HSV-2. nih.gov It also inhibits the replication of Human Immunodeficiency Virus-1 (HIV-1) in various cell cultures, with one mechanism of action being the inhibition of HIV-1 protease activity. researchgate.net Furthermore, derivatives of oleanolic acid have demonstrated the ability to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), as well as inhibit HBV DNA duplication. nih.gov
Preclinical Studies of Oleanolic Acid in Infectious Diseases
| Infectious Agent | Model | Compound | Key Findings | Reference |
|---|---|---|---|---|
| Enterococcus faecalis, Staphylococcus aureus, Mycobacterium tuberculosis | In vitro | Oleanolic Acid | Exhibited significant antibacterial activity. | nih.gov |
| Porphyromonas gingivalis | In vivo (human saliva) | Oleanolic Acid | Decreased the proportion of this periodontopathic bacteria. | mdpi.com |
| Herpes Simplex Virus (HSV-1, HSV-2) | In vitro | Oleanolic Acid | Potent antiviral activity against both ACV-sensitive and -resistant strains. | nih.gov |
| Human Immunodeficiency Virus-1 (HIV-1) | In vitro (human cell cultures) | Oleanolic Acid | Inhibited HIV-1 replication, partly by inhibiting HIV-1 protease. | researchgate.net |
| Hepatitis B Virus (HBV) | In vitro | Oleanolic Acid Derivatives | Inhibited HBsAg and HBeAg secretion and HBV DNA duplication. | nih.gov |
Challenges in Preclinical Development
Despite the promising preclinical efficacy of oleanolic acid, its translation into clinical applications faces significant hurdles, primarily related to its physicochemical properties.
Low Aqueous Solubility and Bioavailability
A major challenge in the preclinical development of oleanolic acid is its very low aqueous solubility and, consequently, poor bioavailability. nih.govnih.govnih.gov Oleanolic acid is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability. nih.govnih.gov Its poor water solubility (around 1.75 μg/mL) and high lipophilicity significantly limit its absorption in the gastrointestinal tract, leading to low oral bioavailability, which has been reported to be as low as 0.7% in rats. nih.govmdpi.com This poor solubility not only hinders its therapeutic efficacy but also presents challenges for formulation development. nih.govhilarispublisher.com To overcome these limitations, various strategies are being explored, including the development of new dosage forms like nanoparticles, liposomes, solid dispersions, and phospholipid complexes, as well as the synthesis of more soluble and bioactive derivatives. nih.govmdpi.com
Stability Considerations
The inherent physicochemical properties of oleanolic acid and caryophyllin, such as poor aqueous solubility, present significant hurdles to their formulation and therapeutic efficacy. Furthermore, the stability of these compounds, both in their native state and within delivery systems, is a critical factor influencing their preclinical development.
Oleanolic acid is susceptible to degradation, which can limit its shelf-life and bioavailability. Studies have shown that warm temperatures can affect the extraction yields of oleanolic acid, although it is considered thermally stable between 40 to 70 °C. nih.gov The primary challenge remains its poor water solubility (1.75 µg/mL), which contributes to low oral bioavailability, estimated to be as low as 0.7% in rats. upenn.eduecancer.org This necessitates the development of advanced delivery systems to not only enhance solubility but also to protect the molecule from premature degradation.
Similarly, β-caryophyllene faces stability challenges, particularly its volatility and susceptibility to degradation under acidic conditions and exposure to light and temperature. researchgate.netnih.gov These characteristics can lead to a loss of the active compound and limit its therapeutic effectiveness. Nanoencapsulation has been explored as a strategy to improve its chemical stability and control its release. nih.gov
The stability of these compounds is often significantly improved when incorporated into advanced drug delivery systems. For instance, oleanolic acid-loaded solid lipid nanoparticles (SLNs) have demonstrated stability in simulated gastric and intestinal fluids. upenn.edu Nanoemulsions containing oleanolic acid have been found to be physically stable for at least one month, and β-caryophyllene nanoemulsions have shown kinetic stability for up to 90 days. Likewise, liposomal formulations of β-caryophyllene have been designed to improve its stability in biological fluids. Accelerated stability tests on β-caryophyllene nanoparticles showed they were stable for up to one month. upenn.edu
Enhancement of Bioactivity and Bioavailability Through Advanced Delivery Systems (Preclinical Focus)
To overcome the challenges of poor solubility, low stability, and inadequate bioavailability of oleanolic acid and caryophyllin, various advanced drug delivery systems have been investigated in preclinical settings. These systems aim to increase the compounds' dissolution rates, protect them from degradation, and facilitate their absorption, thereby enhancing their therapeutic potential.
Nanoparticles
Nanoparticle-based delivery systems have emerged as a promising approach to improve the oral bioavailability of hydrophobic drugs like oleanolic acid and caryophyllin. By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased.
For oleanolic acid, encapsulation into nanoparticles has been shown to enhance its dissolution and bioavailability. Studies have explored various types of nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). upenn.edu For instance, oleanolic acid-loaded SLNs not only showed stability in simulated gastrointestinal fluids but also provided a slow release of the drug. upenn.edu NLCs have also been developed to co-load oleanolic acid with other compounds to potentially enhance therapeutic benefits. upenn.edu
β-caryophyllene has also been successfully encapsulated in nanoparticles. These formulations have been designed to control its release and have been found to be suitable for physiological administration in preclinical tests. upenn.edu An accelerated stability test of β-caryophyllene-loaded nanoparticles demonstrated their stability for at least one month. upenn.edu
Table 1: Preclinical Findings on Nanoparticle-Based Delivery of Oleanolic Acid and Caryophyllin
| Compound | Nanoparticle Type | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Oleanolic Acid | Solid Lipid Nanoparticles (SLNs) | Stable in artificial gastric and intestinal juices; slow-release rate. | upenn.edu |
| Oleanolic Acid | Nanostructured Lipid Carriers (NLCs) | Enhanced stability and sustained release compared to conventional NLCs. | upenn.edu |
| β-Caryophyllene | Nanoparticles | Stable for up to 1 month in accelerated stability tests; prompt release in physiological medium. | upenn.edu |
| β-Caryophyllene | Nanostructured Lipid Carriers (NLCs) | Spherical particles with a size of 210.86 nm; regulated release for up to 24 hours. |
Liposomes
Liposomes, which are vesicular structures composed of lipid bilayers, are effective carriers for both hydrophobic and hydrophilic drugs. They can enhance the solubility, stability, and bioavailability of encapsulated compounds.
In preclinical studies, liposomal formulations of oleanolic acid have demonstrated significant improvements in oral bioavailability. For example, polyvinylpyrrolidone (B124986) (PVP)-modified liposomes increased the maximum plasma concentration of oleanolic acid by 6.90-fold in rats, resulting in a relative bioavailability of 607.9% compared to commercial tablets. upenn.edu These liposomes, typically composed of soybean lecithin (B1663433) and cholesterol, have shown high encapsulation efficiency (over 90%). PEGylated liposomes of oleanolic acid have also been developed, exhibiting good stability, solubility, and a slow-release profile.
For β-caryophyllene, liposomes have been investigated to improve its poor solubility and stability in aqueous environments. Soybean phosphatidylcholine (SPC) liposomes have been shown to enhance the bioavailability and absorption of β-caryophyllene in cancer cell lines. Liposomal formulations of β-caryophyllene have been developed in a powder form using nanofiber weaving technology to improve stability and bioavailability. nih.gov
Table 2: Preclinical Research on Liposomal Delivery of Oleanolic Acid and Caryophyllin
| Compound | Liposome Formulation | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Oleanolic Acid | PVP-modified liposomes | 6.90-fold increase in Cmax in rats; relative bioavailability of 607.9%. | upenn.edu |
| Oleanolic Acid | PEGylated liposomes | Good stability and solubility; slower drug release. | |
| β-Caryophyllene | Soybean Phosphatidylcholine (SPC) liposomes | Improved bioavailability and absorption in cancer cells. | |
| β-Caryophyllene | Liposomal powder (Rephyll) | Improved stability and bioavailability. | nih.gov |
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are effective at solubilizing lipophilic drugs and can protect them from degradation, thereby enhancing their oral bioavailability. upenn.edu
Preclinical research has demonstrated the potential of nanoemulsions for delivering oleanolic acid. A self-nanoemulsifying drug delivery system (SNEDDS) of oleanolic acid showed a 2.4-fold increase in relative bioavailability compared to a commercial tablet in rats. These formulations, when diluted with water, spontaneously form nanoemulsions that can improve the dissolution and absorption of the drug. Oleanolic acid nanoemulsions have also been found to be physically stable for at least one month.
For β-caryophyllene, nanoemulsions have been developed to address its volatility and poor stability. researchgate.net Optimized nanoemulsion formulations have demonstrated high encapsulation efficiency (>90%) and kinetic stability for up to 90 days, significantly reducing the evaporation of β-caryophyllene. researchgate.net
Table 3: Preclinical Data on Nanoemulsion-Based Delivery of Oleanolic Acid and Caryophyllin
| Compound | Nanoemulsion Type | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Oleanolic Acid | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 2.4-fold increase in relative bioavailability in rats compared to tablets. | |
| Oleanolic Acid | Nanoemulsion | Good physical stability for at least 1 month. | |
| β-Caryophyllene | Nanoemulsion | High encapsulation efficiency (>90%); kinetically stable for up to 90 days. | researchgate.net |
Polymeric Nanoparticles
Polymeric nanoparticles are solid colloidal particles made from natural or synthetic polymers. They can encapsulate drugs, protecting them from degradation and providing controlled release, which can lead to improved bioavailability.
For oleanolic acid, polymeric nanoparticles have been developed to enhance its oral absorption. In one study, nanoparticles made from a vitamin E-modified aliphatic polycarbonate (mPEG-PCC-VE) showed a uniform particle size of about 170 nm and a high drug loading capacity. These nanoparticles demonstrated good colloidal stability and pH-sensitive drug release, leading to a 1.5-fold higher bioavailability compared to commercial oleanolic acid tablets in rats. Another study evaluated four types of biodegradable copolymers, including poly(lactic-co-glycolic) acid (PLGA) and poly(lactic acid) (PLA), to fabricate oleanolic acid-loaded nanoparticles, with encapsulation efficiencies reaching up to 75.8%.
While the use of polymeric nanoparticles for caryophyllin is an emerging area, chitosan, a natural polymer, has been identified as a promising vehicle for drug targeting due to its biodegradability. The inherent properties of polymeric nanoparticles, such as their stability and ability to control drug release, suggest their potential for delivering caryophyllin effectively.
Table 4: Preclinical Findings on Polymeric Nanoparticle Delivery of Oleanolic Acid
| Compound | Polymer Type | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Oleanolic Acid | mPEG-PCC-VE | 1.5-fold increase in bioavailability in rats compared to tablets; good colloidal stability. | |
| Oleanolic Acid | mPEG-(D,L)PLA | Encapsulation efficiency of 75.8%. |
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
SMEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water microemulsions when introduced into an aqueous phase under gentle agitation, such as that found in the gastrointestinal tract. This in-situ formation of a microemulsion facilitates the dissolution and absorption of poorly water-soluble drugs.
Preclinical studies have highlighted the effectiveness of SMEDDS in improving the oral bioavailability of oleanolic acid. One study reported a remarkable 5.07-fold increase in the oral bioavailability of oleanolic acid from a SMEDDS formulation compared to a marketed tablet in rats. The optimized SMEDDS formulation consisted of Cremophor EL, ethanol (B145695), and ethyl oleate. These systems maintain the drug in a dissolved state, which enhances its absorption.
Similarly, SMEDDS have been investigated for enhancing the oral bioavailability of β-caryophyllene. Preclinical models have indicated limited oral bioavailability for β-caryophyllene in its neat oil form, suggesting that a suitable delivery system like SMEDDS could maximize its therapeutic benefits.
Table 5: Preclinical Research on SMEDDS for Oleanolic Acid and Caryophyllin
| Compound | SMEDDS Formulation | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Oleanolic Acid | Cremophor EL, ethanol, ethyl oleate | 5.07-fold increase in oral bioavailability in rats compared to tablets. | |
| β-Caryophyllene | VESIsorb® formulation technology (a SEDDS) | Enhanced oral bioavailability compared to neat oil. |
Synergistic Therapeutic Approaches in Preclinical Research
Combination with Other Natural Compounds (e.g., Maslinic Acid, Ursolic Acid)
The combination of oleanolic acid with other structurally related pentacyclic triterpenoids, such as maslinic acid and ursolic acid, has been explored to leverage their similar yet distinct biological activities.
Preclinical studies have demonstrated that a combination of oleanolic acid and maslinic acid can exert synergistic anticancer effects. Research on cancer cells indicated that while both compounds individually induced apoptosis, their combination resulted in the highest synergistic effect, particularly at lower doses nih.gov. This suggests a potentiation of their pro-apoptotic capabilities when used together.
Similarly, a mixture of oleanolic acid and its isomer, ursolic acid, has shown enhanced antitumor activity. In one study, the combination of these two triterpenic acids, both as a simple mixture and when complexed with hydroxypropyl-γ-cyclodextrin to improve bioavailability, demonstrated increased efficacy in in vitro and in vivo skin cancer models nih.gov. The interaction was characterized as synergistic, highlighting the complementary biological activities of the two compounds nih.gov.
Beyond cancer, the synergistic potential of oleanolic acid and ursolic acid has been noted in antibacterial applications. Studies have shown that combinations of oleanolic acid and/or ursolic acid with conventional antibiotics like ampicillin (B1664943) and oxacillin (B1211168) can result in synergistic effects against bacteria such as Staphylococcus aureus and Listeria monocytogenes, in both their planktonic and biofilm forms nih.gov.
Table 1: Synergistic Effects of Oleanolic Acid with Other Natural Compounds
| Combination | Preclinical Model | Key Findings | Reference(s) |
|---|---|---|---|
| Oleanolic Acid + Maslinic Acid | Cancer cells | Highest synergistic effect in inducing apoptosis at the lowest doses. | nih.gov |
| Oleanolic Acid + Ursolic Acid | In vitro and in vivo skin cancer models | Increased antitumor activity, demonstrating complementary biologic activities. | nih.gov |
| Oleanolic Acid and/or Ursolic Acid + Ampicillin/Oxacillin | Staphylococcus aureus, Listeria monocytogenes | Synergistic antibacterial effects against both planktonic and biofilm states. | nih.gov |
Combination with Conventional Therapeutic Agents
Pairing oleanolic acid with established chemotherapeutic drugs is a promising strategy to enhance treatment efficacy, potentially reduce drug-related toxicity, and overcome multidrug resistance in cancer cells.
Doxorubicin: The combination of oleanolic acid and doxorubicin has been shown to produce a synergistic anticancer effect in hepatocellular carcinoma (HCC) and pancreatic cancer models nih.govnih.gov. In HCC, co-delivery of the two compounds in a liposomal formulation attenuated the cardiotoxicity often associated with doxorubicin without compromising its anticancer activity nih.gov. In pancreatic cancer cells (PANC-1), the combination significantly decreased cell proliferation and metastasis and increased apoptosis compared to either agent alone nih.gov.
Cisplatin (B142131): Synergistic effects have also been observed when oleanolic acid is combined with cisplatin. In gastric carcinoma cells (MGC-803), co-loaded hybrid nanoparticles carrying both cisplatin and oleanolic acid demonstrated enhanced apoptosis and were capable of reversing multidrug resistance tandfonline.com. A similar approach using pH-sensitive calcium carbonate nanoparticles for co-delivery to HepG2 liver cancer cells confirmed a synergistic apoptotic effect and enhanced antitumor efficacy in a tumor-bearing nude mouse model nih.gov.
5-Fluorouracil (5-FU): The antitumor activity of 5-FU has been shown to be potentiated by oleanolic acid in pancreatic and hepatocellular carcinoma cells. In Panc-28 human pancreatic cancer cells, the combination synergistically enhanced cell death and pro-apoptotic effects nih.gov. In hepatocellular carcinoma cells (HEPG2), the combined therapy significantly inhibited cell proliferation and enhanced apoptosis, an effect linked to the regulation of intracellular calcium levels nih.gov. Furthermore, in colon cancer cell models, oleanolic acid was found to enhance the ability of 5-FU to kill HCT116 and SW480 cells researchgate.net.
Aspirin (B1665792): A synergistic inhibitory effect on the proliferation of colorectal cancer cell lines (HCT-116 and HT-29) was observed with the combination of oleanolic acid and aspirin researchgate.net. The combination index (CI) for all dose pairs was less than 0.7, indicating a strong synergistic interaction researchgate.net.
Table 2: Synergistic Effects of Oleanolic Acid with Conventional Therapeutic Agents
| Conventional Agent | Cancer Type (Cell Line/Model) | Key Findings | Reference(s) |
|---|---|---|---|
| Doxorubicin | Hepatocellular Carcinoma (HepG2), Pancreatic Cancer (PANC-1) | Synergistic anticancer effect, increased apoptosis, and reduced cardiotoxicity of doxorubicin. | nih.govnih.gov |
| Cisplatin | Gastric Carcinoma (MGC-803), Hepatocellular Carcinoma (HepG2) | Enhanced apoptosis, reversal of multidrug resistance, and enhanced antitumor efficacy in vivo. | nih.govtandfonline.com |
| 5-Fluorouracil | Pancreatic Cancer (Panc-28), Hepatocellular Carcinoma (HEPG2), Colon Cancer (HCT116, SW480) | Synergistically potentiated cell death, enhanced apoptosis, and inhibition of cell proliferation. | nih.govnih.govresearchgate.net |
| Aspirin | Colorectal Cancer (HCT-116, HT-29) | Synergistic inhibition of cell proliferation with a combination index < 0.7. | researchgate.net |
Future Directions and Research Perspectives
Elucidation of Unexplored Molecular Targets and Pathways
While numerous molecular targets of oleanolic acid have been identified, further research is needed to uncover novel pathways and mechanisms of action. Current understanding points to its role in modulating inflammatory responses through pathways like NF-κB and MAPK, and its influence on insulin (B600854) signaling via the IRS/PI3K/Akt/FoxO1 pathway. mdpi.comnih.gov However, the full spectrum of its interactions within the cell remains to be elucidated. Future investigations should focus on identifying new protein binding partners and signaling cascades affected by oleanolic acid. This could reveal previously unknown therapeutic applications and provide a more comprehensive understanding of its pharmacological profile. For instance, exploring its impact on less-studied signaling pathways involved in cellular metabolism and stress responses could open new avenues for its use in a wider range of diseases.
Development of Novel Oleanolic Acid Derivatives with Enhanced Efficacy
The development of novel oleanolic acid derivatives is a promising strategy to improve its therapeutic efficacy, bioavailability, and solubility. nih.gov Chemical modifications at the C3-OH, C12=C13 double bond, and C28-COOH positions of the oleanolic acid structure have already yielded derivatives with enhanced biological activities. nih.gov For example, the introduction of α,β-unsaturated ketone moieties and coupling with furoxans have resulted in derivatives with significantly stronger anticancer effects than the parent compound. utmb.edu Similarly, the synthesis of oleanolic acid derivatives incorporating phenolic and coumarin (B35378) moieties has shown enhanced anti-inflammatory and cytotoxic activities. mdpi.com Future research in this area should focus on creating derivatives with improved pharmacokinetic profiles and targeted activity towards specific diseases. The synthesis of derivatives like SZC015 and those targeting stearoyl-CoA desaturase (SCD) highlight the potential for creating highly potent and specific therapeutic agents. nih.govasco.org
Table 1: Examples of Oleanolic Acid Derivatives and their Enhanced Activities
| Derivative | Modification | Enhanced Activity | Reference |
| Compound 10a-10i | Introduction of α,β-unsaturated ketone moiety and coupling with substituted furoxans via a glycine (B1666218) linker. | Stronger inhibitory effects on the proliferation of four human tumor cell lines compared to OA. | utmb.edu |
| Compound II2 | Association of a thiazole (B1198619) group to the A ring and insertion of a phenylurea group. | Potent PI3K inhibitory activity. | tandfonline.com |
| Derivatives 4d, 4k, 4m | Incorporation of phenolic and coumarin moieties. | Strong inhibitory effects against the HCT-116 cancer cell line. | mdpi.com |
| SZC015 | Synthetic derivative. | Induces both apoptosis and autophagy in MCF-7 breast cancer cells. | nih.gov |
| ZQL-4c | Novel derivative targeting SCD. | Overcomes trastuzumab resistance in HER2-positive breast cancer. | asco.org |
Standardization of Preclinical Models for Robust Translational Research
To ensure the reliable translation of preclinical findings into clinical applications, the standardization of preclinical models is essential. While various in vitro and in vivo models have been used to study the effects of oleanolic acid, a lack of consistency can lead to conflicting results. nih.gov Future research should aim to establish standardized protocols for cell line studies and animal models of disease. This includes using well-characterized cell lines and animal strains, as well as employing consistent methodologies for inducing disease states and assessing therapeutic outcomes. Robust and reproducible preclinical data are crucial for advancing oleanolic acid and its derivatives into clinical trials. nih.gov
Investigation of Oleanolic Acid in Emerging Disease Areas
The broad pharmacological profile of oleanolic acid suggests its potential application in a variety of emerging disease areas. nih.gov Beyond its well-documented anti-inflammatory and anticancer effects, research is beginning to explore its utility in neurodegenerative diseases, metabolic disorders, and viral infections. mdpi.commdpi.comresearchgate.net For instance, its ability to mitigate oxidative stress and inflammation points to a potential role in managing conditions like Alzheimer's and Parkinson's diseases. mdpi.com Similarly, its impact on insulin signaling and glucose metabolism makes it a candidate for further investigation in the context of diabetes and obesity. mdpi.com Future studies should systematically evaluate the efficacy of oleanolic acid and its derivatives in these and other emerging health challenges.
Integration of Omics Technologies in Mechanism Elucidation
The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach to comprehensively understand the mechanisms of action of oleanolic acid. mdpi.com These technologies can provide a global view of the molecular changes induced by oleanolic acid in cells and tissues. Transcriptomic studies, for example, have already shed light on the genetic pathways modulated by oleanolic acid in breast cancer cells. nih.gov By combining data from different omics platforms, researchers can construct detailed molecular networks that illustrate how oleanolic acid exerts its therapeutic effects. This integrated approach will be invaluable for identifying novel biomarkers of drug response and for developing personalized therapeutic strategies.
Q & A
Q. How is oleanolic acid synthesized and characterized in laboratory settings?
Oleanolic acid is primarily extracted from plant sources (e.g., olive leaves, clove) using ethanol or methanol-based solvents, followed by purification via column chromatography . Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its molecular formula (C₃₀H₄₈O₃) and stereochemistry . Purity (>95%) is validated using high-performance liquid chromatography (HPLC) with UV detection at 210 nm .
Q. What in vitro assays are standard for evaluating the anti-tumor activity of oleanolic acid?
Common assays include:
- MTT assay : Measures cytotoxicity via mitochondrial activity reduction in cancer cell lines (e.g., HepG2, MCF-7) .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Cell cycle analysis : Propidium iodide staining to assess G0/G1 arrest .
Dosages typically range from 10–100 μM, with IC₅₀ values reported for specific cell lines .
Advanced Research Questions
Q. How does oleanolic acid modulate autophagy in cancer cells, and what experimental designs validate this mechanism?
Oleanolic acid induces autophagy by upregulating LC3-II (a marker of autophagosome formation) and downregulating mTOR/p70S6K pathways. Key methodologies include:
- Western blotting : To quantify LC3-II/LC3-I ratios and Beclin-1 expression .
- Confocal microscopy : GFP-LC3 transfection to visualize autophagosome accumulation .
- Inhibition studies : Co-treatment with autophagy inhibitors (e.g., chloroquine) to confirm mechanism . Contradictions arise in cell-type-specific outcomes, necessitating validation across multiple models .
Q. What in vivo models are optimal for studying the neuroprotective effects of oleanolic acid in ischemic stroke?
- Middle cerebral artery occlusion (MCAO) : Rodent models assess neuroprotection via infarct volume measurement (TTC staining) and behavioral tests (e.g., rotarod, Morris water maze) .
- Dosage : 25–50 mg/kg intraperitoneal administration pre- or post-ischemia .
- Biomarkers : ELISA for TNF-α, IL-6, and NLRP3 inflammasome components in brain tissue . Discrepancies in efficacy may stem from variations in occlusion duration or species differences .
Q. How can researchers resolve discrepancies in pharmacokinetic data for oleanolic acid across studies?
- Analytical methods : Standardize LC-MS/MS protocols for plasma/tissue quantification to improve accuracy .
- Solubility considerations : Use dimethyl sulfoxide (DMSO) for in vitro studies and cyclodextrin-based carriers for in vivo applications to enhance bioavailability .
- Metabolic profiling : Identify species-specific cytochrome P450 isoforms responsible for variability in metabolism .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on oleanolic acid’s anti-inflammatory versus pro-inflammatory effects?
- Dose-dependent analysis : Lower doses (≤10 μM) may suppress NF-κB and COX-2, while higher doses (≥50 μM) could activate stress-responsive pathways .
- Cell-specific contexts : Test primary cells (e.g., macrophages) versus immortalized lines to identify microenvironmental influences .
- In vivo validation : Use knockout models (e.g., NLRP3⁻/⁻ mice) to isolate mechanisms .
Methodological Best Practices
- Purity validation : Always confirm batch-specific purity via HPLC and NMR, as impurities (e.g., ursolic acid) may skew bioactivity results .
- Negative controls : Include solvent-only (e.g., DMSO) and compound-free groups to rule out assay interference .
- Data reporting : Follow guidelines for experimental replication (e.g., ≥3 biological replicates) and statistical power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
